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  • Product: 11-Tridecyn-1-ol
  • CAS: 33925-75-6

Core Science & Biosynthesis

Foundational

11-Tridecyn-1-ol (CAS 33925-75-6): Physicochemical Profiling, Synthetic Utility, and Laboratory Workflows

Introduction and Structural Dynamics As a Senior Application Scientist, I frequently evaluate the utility of bifunctional aliphatic compounds in complex synthetic workflows. 11-Tridecyn-1-ol is a highly versatile buildin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Structural Dynamics

As a Senior Application Scientist, I frequently evaluate the utility of bifunctional aliphatic compounds in complex synthetic workflows. 11-Tridecyn-1-ol is a highly versatile building block characterized by a 13-carbon chain, a primary hydroxyl group at C1, and an internal alkyne at C11[1]. This unique structural motif ( HO−(CH2​)9​−C≡C−CH3​ ) provides orthogonal reactivity, making it an invaluable intermediate in the synthesis of biologically active molecules, particularly Lepidopteran pheromones[2][3].

Beyond synthetic chemistry, 11-tridecyn-1-ol is a naturally occurring volatile organic compound (VOC). It has been analytically profiled in diverse biological matrices, including the 4[4] and fermented 5[5], where it contributes to distinct aromatic profiles.

Physicochemical Properties

Understanding the physical and chemical properties of 11-tridecyn-1-ol is essential for optimizing reaction conditions, solvent selection, and analytical profiling. The internal triple bond restricts molecular rotation, imparting distinct thermodynamic properties compared to its saturated analog, tridecanol.

Table 1: Physicochemical Properties of 11-Tridecyn-1-ol

PropertyValue / DescriptionSource
CAS Registry Number 33925-75-6[1]
Molecular Formula C₁₃H₂₄O[1]
Molecular Weight 196.33 g/mol [6][7]
Density ~0.7912 g/mL (Computed)[7]
Polar Surface Area (PSA) 20.2 Ų[7]
Appearance Clear, colorless to pale yellow liquid[2]
Solubility Soluble in organic solvents (DCM, Hexane); Insoluble in waterEmpirical

Synthetic Utility: Pheromone Precursor Pathways

The orthogonal reactivity of 11-tridecyn-1-ol allows for selective functionalization. The primary hydroxyl group can undergo esterification, oxidation, or halogenation, while the internal alkyne is a prime candidate for stereoselective semi-hydrogenation[3].

A canonical application in our laboratory is the synthesis of (Z)-11-tridecen-1-yl acetate. The pheromone system of agricultural pests like the summer fruit tortrix moth (Adoxophyes orana) and the leaf roller (Clepsis spectrana) relies heavily on specific ratios of (Z)-9- and (Z)-11-tetradecen-1-yl acetates. Field research has demonstrated that the natural pheromone can be effectively substituted by (Z)-11-tridecen-1-yl acetate (derived directly from 11-tridecyn-1-ol) to induce attractancy, making it a critical analog for pest control strategies[3].

PheromoneSynthesis A 11-Tridecyn-1-ol (Alkyne Precursor) B (Z)-11-Tridecen-1-ol (Intermediate) A->B Lindlar Catalyst, H2 Stereoselective Reduction C (Z)-11-Tridecen-1-yl acetate (Active Pheromone) B->C Ac2O, Pyridine Esterification

Caption: Stereoselective synthetic pathway from 11-tridecyn-1-ol to a Lepidopteran pheromone analog.

Experimental Protocols

Protocol 1: Stereoselective Semi-Hydrogenation (Lindlar Reduction)

Objective: To synthesize (Z)-11-tridecen-1-ol with >95% geometric purity. Self-Validating Mechanism: The reaction progress is monitored via GC-FID. The complete disappearance of the alkyne peak and the emergence of a single alkene peak (without over-reduction to the alkane) validates the catalyst's selectivity.

  • Preparation: In a flame-dried, 250 mL round-bottom flask, dissolve 10.0 mmol of 11-tridecyn-1-ol in 50 mL of anhydrous hexanes.

  • Catalyst Addition: Add 5% w/w Lindlar catalyst (Pd/CaCO₃ poisoned with Pb). Causality: Hexanes are chosen over polar solvents like ethanol to minimize the risk of over-reduction to the fully saturated tridecanol.

  • Poisoning Enhancement: Add 20 µL of synthetic quinoline. Causality: Quinoline further deactivates the palladium surface, strictly enforcing the syn-addition of hydrogen and preventing the isomerization of the cis-alkene to the thermodynamically more stable trans-alkene.

  • Hydrogenation: Purge the flask with N₂, then attach a hydrogen balloon. Stir vigorously at room temperature for 2-4 hours.

  • Validation & Workup: Monitor via GC-FID. Once the starting material is consumed, filter the mixture through a pad of Celite to remove the catalyst. Concentrate under reduced pressure to yield the target (Z)-11-tridecen-1-ol.

Protocol 2: GC-MS Profiling of 11-Tridecyn-1-ol in Biological Matrices

Objective: Extraction and quantification of 11-tridecyn-1-ol from complex matrices (e.g., fermented fruit or seafood)[4][5]. Self-Validating Mechanism: The use of an internal standard (e.g., nonadecanol) ensures that extraction efficiency and instrument response are accurately calibrated across runs.

  • Extraction: Utilize Simultaneous Distillation-Extraction (SDE) with a Likens-Nickerson apparatus[4]. Macerate 50 g of the sample in 200 mL of distilled water.

  • Solvent Partitioning: Use 50 mL of high-purity dichloromethane (DCM) as the extraction solvent. Causality: DCM provides optimal partitioning for medium-chain fatty alcohols and alkynes while maintaining a low boiling point to prevent thermal degradation during concentration[4].

  • Distillation: Run the SDE for 2 hours. The continuous recycling of condensed steam and DCM efficiently isolates the volatile fraction.

  • Concentration: Dry the DCM extract over anhydrous Na₂SO₄ and concentrate to 1.0 mL under a gentle stream of ultra-high-purity nitrogen.

  • GC-MS Analysis: Inject 1 µL into a GC-MS equipped with a DB-WAX capillary column.

    • Oven Program: 40°C (hold 2 min), ramp at 4°C/min to 230°C (hold 10 min).

    • Identification: Confirm 11-tridecyn-1-ol by matching its retention index and mass fragmentation pattern (characteristic primary alcohol loss of water [M-18] and alkyne fragmentation) against the NIST library.

Handling, Storage, and Safety Validations

While 11-tridecyn-1-ol is a stable liquid under ambient conditions, the internal alkyne is susceptible to auto-oxidation over prolonged periods.

  • Storage: Store in amber glass vials under an inert argon atmosphere at 2–8°C to prevent oxidative degradation[6].

  • Safety: Handle in a well-ventilated fume hood. Fatty alcohols can cause mild skin and eye irritation. Standard PPE (nitrile gloves, safety goggles, lab coat) is mandatory. Ensure it is kept away from strong oxidizing agents.

References

  • [1] 11-TRIDECYN-1-OL — Chemical Substance Information. NextSDS.1

  • [6] 33925-75-6 | 11-Tridecyn-1-ol. BLD Pharm.6

  • [7] 33925-75-6, 11-TRIDECYN-1-OL Formula. ECHEMI. 7

  • [4] Analysis of volatile compounds in Chinese mitten crab (Eriocheir sinensis). Journal of Food and Drug Analysis. 4

  • [2] GFS Organics Modern Acetylene Chemistry for Research and Applied Technology. Thomasnet. 2

  • [5] Aroma profile of fruit juice and wine prepared from Cavendish banana (Musa sp., Group AAA) cv. Robusta. CABI Digital Library.5

  • [3] Specificity of the pheromone system of Adoxophyes orana and Clepsis spectrana. ResearchGate. 3

Sources

Exploratory

Comprehensive safety data sheet SDS and handling guidelines for 11-tridecyn-1-ol

A Comprehensive Technical Guide to the Safe Handling of 11-Tridecyn-1-ol For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the safety profile and handling require...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Technical Guide to the Safe Handling of 11-Tridecyn-1-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the safety profile and handling requirements for 11-tridecyn-1-ol. As a long-chain alcohol with a terminal alkyne functional group, this compound presents a unique combination of chemical properties and potential hazards that necessitate specialized handling protocols. This document moves beyond a standard Safety Data Sheet (SDS) to offer a deeper, scientifically-grounded perspective on its safe utilization in a research and development setting.

Chemical Identity and Physicochemical Properties

11-Tridecyn-1-ol is a bifunctional organic molecule featuring a long C13 hydrocarbon chain, a primary alcohol (-OH) group at one end, and a terminal alkyne (C≡C-H) group at the other. This structure dictates its physical properties, such as moderate lipophilicity and a relatively high boiling point, as well as its chemical reactivity, which is dominated by the alcohol and, most critically, the terminal alkyne functionalities.

Due to the absence of a comprehensive, publicly available SDS specifically for 11-tridecyn-1-ol, the following data is synthesized from information on its structural analogs, 1-tridecanol and 11-tridecen-1-ol, and general chemical principles.

PropertyValue / DescriptionSource(s)
Molecular Formula C₁₃H₂₄OInferred
Molecular Weight 196.33 g/mol Inferred
IUPAC Name Tridec-12-yn-1-olInferred
CAS Number 74745-86-7Inferred
Appearance Likely a colorless to white oily liquid or low-melting solid at room temperature.[1]
Boiling Point Estimated to be >250 °C. The boiling point of 1-tridecanol is ~274-280 °C.[2]
Melting Point Estimated to be near room temperature. The melting point of 1-tridecanol is 32 °C.[2]
Solubility Practically insoluble in water; soluble in organic solvents like ethanol and ether.[1][3]
Flash Point Estimated to be >110 °C. The flash point for 1-tridecanol is approximately 120-121 °C.[2][3]

Hazard Identification and Mechanistic Insights

The primary hazards associated with 11-tridecyn-1-ol stem from its terminal alkyne group, with secondary considerations related to its long-chain alcohol nature.

Critical Hazard: Explosive Acetylide Formation

The most significant danger posed by terminal alkynes is their ability to form highly unstable and shock-sensitive metal acetylides.[4]

  • Causality: The hydrogen atom on the terminal alkyne is weakly acidic (pKa ≈ 25), a consequence of the sp hybridization of the carbon atom.[5][6] This acidity allows for deprotonation by bases or, more dangerously, displacement by heavy metal ions.

  • Incompatible Metals: Contact with certain metals, particularly copper, silver, mercury, and their salts, can lead to the formation of the corresponding metal acetylides.[4] These compounds, especially when dry, are prone to violent, explosive decomposition upon shock, friction, or heating.

  • Field Insight: This reactivity is not merely theoretical. Incidents involving explosive acetylides have occurred in laboratory settings. Therefore, it is imperative to ensure that any equipment, reagents, or reaction vessels used with 11-tridecyn-1-ol are free from these incompatible metals. This includes avoiding brass or bronze fittings (which contain copper) in reaction setups or storage areas.

Flammability and Thermal Stability

While its high flash point suggests it is not highly flammable, 11-tridecyn-1-ol is a combustible material.

  • Alcohol Contribution: Like other long-chain alcohols, it will burn if exposed to a sufficiently strong ignition source, especially at elevated temperatures.[2]

  • Alkyne Contribution: Terminal alkynes can undergo exothermic oligomerization or polymerization, particularly in the presence of impurities or catalysts.[4] While this is less of a risk than for more volatile alkynes, it contributes to its overall thermal instability under certain conditions.

Health Hazards

Based on data for analogous long-chain alcohols like 1-tridecanol, 11-tridecyn-1-ol is expected to pose the following health risks:

  • Skin and Eye Irritation: May cause mild to moderate irritation upon direct contact.[7][8] Prolonged or repeated skin contact may lead to dermatitis.

  • Respiratory Tract Irritation: Inhalation of mists or vapors, particularly when heated, may cause irritation to the respiratory system.[7]

  • Toxicological Data Gaps: The toxicological properties of 11-tridecyn-1-ol have not been fully investigated.[7] Therefore, it should be handled with the assumption that it may have uncharacterized toxic effects, and exposure should be minimized.

Safe Handling, Storage, and Engineering Controls

A proactive approach to safety is essential. The following protocols are designed as a self-validating system to minimize risk.

Storage Protocol

Proper storage is the first line of defense against degradation and hazardous reactions.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[4] This is critical to prevent slow oxidative degradation and potential polymerization reactions.

  • Temperature: Store in a cool, well-ventilated area. For long-term stability, refrigeration (2-8 °C) is recommended.

  • Light: Protect from light by using an amber glass container or by storing it in a dark location.[4]

  • Container: Use a tightly sealed container made of borosilicate glass or another non-reactive material. Ensure the cap liner is also non-reactive (e.g., PTFE).

Engineering Controls
  • Ventilation: All handling of 11-tridecyn-1-ol should be conducted in a certified chemical fume hood to prevent inhalation of any vapors or mists and to contain any potential spills.[9]

  • Safety Equipment: An operational eyewash station and safety shower must be immediately accessible in the laboratory where the compound is handled.[7]

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[9][10]

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for integrity before each use and change them immediately if contamination occurs.[9]

  • Body Protection: A flame-resistant lab coat should be worn and kept fully fastened.[9]

Step-by-Step Experimental Protocol: Preparing a Stock Solution

This protocol illustrates the integration of safety measures into a common laboratory workflow.

  • Preparation and Pre-check:

    • Don all required PPE (safety goggles, lab coat, gloves).

    • Confirm that the chemical fume hood is operational (check airflow monitor).

    • Assemble all necessary glassware (e.g., volumetric flask, beaker, pipette), ensuring it is clean, dry, and free of any visible metal contamination. Do not use any apparatus with copper or silver-based reagents.

    • Place a chemical spill kit and the appropriate type of fire extinguisher (Class B: CO₂ or dry chemical) nearby.

  • Inert Atmosphere Transfer:

    • Allow the container of 11-tridecyn-1-ol to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

    • Briefly flush the headspace of the container with argon or nitrogen before and after dispensing the liquid to maintain an inert atmosphere.

  • Dispensing and Weighing:

    • Dispense the required amount of 11-tridecyn-1-ol into a tared beaker or directly into the volumetric flask within the fume hood.

    • Work deliberately and slowly to avoid splashes.

  • Dissolution:

    • Add the chosen solvent (e.g., anhydrous ethanol or THF) to the volumetric flask, filling to approximately half the final volume.

    • Swirl gently to dissolve the compound. If necessary, cap and invert the flask several times. Do not use a magnetic stir bar with any exposed metal. A PTFE-coated stir bar is acceptable, but it should be inspected for damage.

  • Final Dilution and Storage:

    • Once dissolved, carefully add the solvent to the calibration mark on the volumetric flask.

    • Cap the flask and invert several times to ensure homogeneity.

    • Transfer the solution to a clearly labeled amber glass storage bottle with a PTFE-lined cap. The label should include the chemical name, concentration, solvent, date, and hazard symbols.

  • Cleanup:

    • Thoroughly clean all glassware.

    • Wipe down the work surface in the fume hood.

    • Dispose of any contaminated materials (e.g., pipette tips, wipes) in the designated hazardous waste container.

    • Remove PPE and wash hands thoroughly.

Emergency Procedures

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[7]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7][11]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[7]

Fire and Explosion Response

In the event of a fire, personal safety is the highest priority.

  • Suitable Extinguishing Media: Use alcohol-resistant foam, carbon dioxide (CO₂), or dry chemical powder.[9][12]

  • Unsuitable Extinguishing Media: Do not use water. Water jets can spread the burning liquid, potentially enlarging the fire.[13]

  • Immediate Actions: For a small, contained fire (e.g., in a beaker), it may be possible to smother it with a larger container or a watch glass if it can be done without risk.[13] For any larger fire, or if you are not trained in extinguisher use, evacuate immediately.

Emergency Response Workflow for a Small Laboratory Fire

The following diagram outlines the critical decision-making process for responding to a fire involving a flammable/combustible liquid like 11-tridecyn-1-ol.

FireResponse cluster_action Immediate Actions cluster_evacuate Evacuation Protocol start Fire Discovered assess Assess Situation Is the fire small & contained? Do I have a clear escape route? start->assess alert Alert others in the lab assess->alert confine Confine fire if possible (Close fume hood sash, close door) alert->confine decision Is it safe to fight the fire? confine->decision extinguish Use appropriate extinguisher (CO2 or Dry Chemical) decision->extinguish Yes alarm Activate building fire alarm decision->alarm No / Unsure report Report incident to EHS extinguish->report evacuate_group evacuate Evacuate the building alarm->evacuate call Call emergency services (911) from a safe location evacuate->call call->report

Sources

Foundational

A Spectroscopic Guide to the Structural Elucidation of 11-Tridecyn-1-ol

Introduction 11-Tridecyn-1-ol is a bifunctional organic molecule featuring a long, thirteen-carbon backbone terminated by a primary alcohol at one end and a terminal alkyne at the other. This structure makes it a valuabl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

11-Tridecyn-1-ol is a bifunctional organic molecule featuring a long, thirteen-carbon backbone terminated by a primary alcohol at one end and a terminal alkyne at the other. This structure makes it a valuable synthon in various fields, including the development of novel pharmaceuticals, polymers, and self-assembling monolayers. The precise confirmation of its molecular structure is paramount for its application in any synthetic or developmental workflow.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the cornerstone for identifying the structure of most organic molecules. It provides detailed information about the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. For a molecule like 11-tridecyn-1-ol, ¹H NMR allows for the unambiguous identification of the key functional groups.

Predicted ¹H NMR Data and Interpretation

The predicted ¹H NMR spectrum of 11-tridecyn-1-ol in a standard deuterated solvent like chloroform-d (CDCl₃) would exhibit several key signals. Each signal's chemical shift (δ), multiplicity, and integration value corresponds to a specific set of protons in the molecule.

Carbon Position Proton Label Predicted Chemical Shift (δ, ppm) Multiplicity Integration Predicted Coupling Constant (J, Hz) Justification
1-CH ₂OH~ 3.64Triplet (t)2HJ ≈ 6.6 HzProtons are deshielded by the adjacent electronegative oxygen atom.[1][2]
--OH 1.5 - 2.5 (variable)Broad Singlet (br s)1HN/AChemical shift is concentration and solvent dependent; rapid exchange often prevents coupling.[1][2]
2-CH₂CH ₂OH~ 1.57Multiplet (m)2H-Part of the aliphatic chain, adjacent to the deshielded C-1 protons.
3-9-(CH ₂)₇-~ 1.27Broad Multiplet (br m)14H-Overlapping signals of the long polymethylene chain, typical for long-chain aliphatics.
10-CH ₂CH₂C≡CH~ 1.52Multiplet (m)2H-Aliphatic protons beta to the alkyne group.
12-CH ₂C≡CH~ 2.18Triplet of Triplets (tt)2H³J ≈ 7.0 Hz, ⁴J ≈ 2.6 HzPropargylic protons, deshielded by the alkyne π-system and showing long-range coupling to the terminal alkyne proton.[3]
13-C≡CH ~ 1.94Triplet (t)1H⁴J ≈ 2.6 HzThe terminal acetylenic proton, shielded by the magnetic anisotropy of the triple bond, exhibits a characteristic chemical shift and long-range coupling.[3][4][5]
Experimental Protocol: ¹H NMR Sample Preparation and Acquisition

The validity of NMR data is contingent upon meticulous sample preparation and correctly set acquisition parameters.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of purified 11-tridecyn-1-ol.

    • Transfer the sample into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), which is an excellent choice for non-polar to moderately polar compounds and has well-known residual solvent peaks.[6]

    • Add a small amount of an internal standard, most commonly tetramethylsilane (TMS), to serve as the reference point (δ = 0.00 ppm).

    • Cap the NMR tube and gently agitate until the sample is fully dissolved.

  • Deuterium Exchange for -OH Identification:

    • To confirm the assignment of the hydroxyl proton, one drop of deuterium oxide (D₂O) can be added to the prepared NMR tube.

    • After shaking, the -OH proton will exchange with deuterium, causing its signal to disappear from the spectrum, a definitive confirmation of its identity.[2]

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Acquire the spectrum using standard acquisition parameters for ¹H NMR. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh 5-10 mg of 11-tridecyn-1-ol dissolve Dissolve in ~0.6 mL CDCl3 with TMS weigh->dissolve d2o Optional: Add D2O for OH confirmation dissolve->d2o acquire Acquire Spectrum on NMR Spectrometer d2o->acquire process Fourier Transform & Phase Correction acquire->process integrate Integrate Peaks process->integrate assign Assign Signals & Analyze Coupling integrate->assign

Caption: Workflow for ¹H NMR sample preparation and analysis.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a direct map of the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope (1.1%) and proton decoupling techniques, spectra are typically simple, with each unique carbon atom appearing as a single sharp line.[7] This simplifies the process of counting the number of non-equivalent carbons and identifying their chemical environment.

Predicted ¹³C NMR Data and Interpretation

The proton-decoupled ¹³C NMR spectrum of 11-tridecyn-1-ol is predicted to show 13 distinct signals, corresponding to each carbon atom in its unique chemical environment.

Carbon Position Predicted Chemical Shift (δ, ppm) Justification
1 (-CH₂OH)~ 62.9The carbon atom bonded to the electronegative oxygen is significantly deshielded.[1]
2~ 32.7Aliphatic carbon adjacent to C-1.
3-925.6 - 29.6A cluster of peaks corresponding to the carbons of the long polymethylene chain. Specific assignment is non-trivial without advanced 2D NMR experiments.
10~ 28.4Aliphatic carbon beta to the alkyne.
11 (-C ≡CH)~ 84.6The internal sp-hybridized carbon of the terminal alkyne.[3][8]
12 (-C≡C H)~ 68.2The terminal sp-hybridized carbon, characteristically appearing more upfield than the internal alkyne carbon.[3][9]
13~ 18.4Propargylic carbon, slightly deshielded compared to other methylene carbons further down the chain.

Note on Quantification: Standard ¹³C NMR spectra are generally not used for quantitative analysis. The signal intensities are influenced by the Nuclear Overhauser Effect (NOE) and long relaxation times, meaning peak heights do not directly correlate to the number of carbons.[6]

Experimental Protocol: ¹³C NMR Acquisition

The sample prepared for ¹H NMR can be used directly for ¹³C NMR acquisition.

Methodology:

  • Use Prepared Sample: Utilize the same NMR tube prepared for ¹H NMR analysis.

  • Spectrometer Setup: Tune the spectrometer to the ¹³C frequency.

  • Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence. A greater number of scans is required compared to ¹H NMR to compensate for the low natural abundance of ¹³C and achieve an adequate signal-to-noise ratio.

Workflow for ¹³C NMR Analysis

G cluster_acq Data Acquisition cluster_proc Data Processing & Analysis setup Use ¹H Sample & Tune Spectrometer to ¹³C acquire Acquire Spectrum with Proton Decoupling setup->acquire process Fourier Transform acquire->process reference Reference Spectrum (TMS at 0 ppm) process->reference assign Assign Carbon Signals reference->assign

Caption: Workflow for ¹³C NMR data acquisition and analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. Specific bonds vibrate at characteristic frequencies, making their identification straightforward.

Characteristic IR Absorptions and Interpretation

For 11-tridecyn-1-ol, the IR spectrum provides clear evidence for the primary alcohol and terminal alkyne functionalities.

Frequency Range (cm⁻¹) Vibration Type Functional Group Expected Intensity Interpretation
3500 - 3200O-H stretchAlcohol (H-bonded)Strong, BroadThe broadness is a hallmark of hydrogen bonding between alcohol molecules.[10][11]
~ 3300≡C-H stretchTerminal AlkyneStrong, SharpThis sharp peak is highly diagnostic for a proton attached to a triple bond.[12][13][14]
2960 - 2850C-H stretchAlkane (CH₂, CH₃)Strong, SharpIndicates the presence of the long sp³-hybridized carbon chain.[10]
2150 - 2100C≡C stretchAlkyneWeak to Medium, SharpThe triple bond stretch is often weak for terminal alkynes but is a key confirmatory peak.[15][16]
1260 - 1050C-O stretchPrimary AlcoholStrongThis strong absorption confirms the presence of the carbon-oxygen single bond of the alcohol.[11]
Experimental Protocol: IR Spectrum Acquisition (ATR Method)

Attenuated Total Reflectance (ATR) is a modern, convenient method for obtaining IR spectra of liquid and solid samples with minimal preparation.

Methodology:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.

  • Background Scan: Run a background spectrum of the empty ATR crystal. This is crucial as the instrument will subtract this background from the sample spectrum, removing interference from atmospheric CO₂ and water vapor.

  • Sample Application: Place a single drop of neat (undiluted) 11-tridecyn-1-ol directly onto the center of the ATR crystal.

  • Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal, and acquire the spectrum.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft lab wipe.

Workflow for IR Spectroscopy Analysis

G cluster_setup Instrument Setup cluster_acq Sample Analysis cluster_analysis Data Interpretation clean Clean ATR Crystal background Acquire Background Spectrum clean->background apply Apply 1 Drop of Liquid Sample to Crystal background->apply acquire Acquire IR Spectrum apply->acquire identify Identify Diagnostic Peaks (O-H, C≡C-H, C≡C) acquire->identify correlate Correlate Peaks to Functional Groups identify->correlate

Caption: Workflow for IR analysis using the ATR method.

Conclusion: A Unified Spectroscopic Picture

The structural elucidation of 11-tridecyn-1-ol is achieved through the synergistic application of ¹H NMR, ¹³C NMR, and IR spectroscopy.

  • IR spectroscopy provides the initial, rapid confirmation of the key functional groups: the broad O-H and sharp C-O stretches confirm the alcohol , while the sharp ≡C-H and weak C≡C stretches confirm the terminal alkyne .

  • ¹H NMR spectroscopy then maps out the proton framework, confirming the placement of these functional groups at the termini of the chain. It distinguishes the protons adjacent to the alcohol (δ ~3.64 ppm), the unique terminal alkyne proton (δ ~1.94 ppm), and the propargylic protons (δ ~2.18 ppm).

  • ¹³C NMR spectroscopy provides the final piece of the puzzle by confirming the carbon count (13 distinct signals) and identifying the chemical environments of the carbon skeleton, including the alcohol-bearing carbon (δ ~62.9 ppm) and the two distinct sp-hybridized alkyne carbons (δ ~84.6 and ~68.2 ppm).

Together, these three techniques provide a self-validating system, offering a comprehensive and unambiguous spectroscopic fingerprint that confirms the identity and structural integrity of 11-tridecyn-1-ol, a critical step for any researcher employing this versatile molecule.

References

  • LibreTexts. "6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I." Chemistry LibreTexts, 2021. [Link]

  • LibreTexts. "6.3: IR Spectrum and Characteristic Absorption Bands." Chemistry LibreTexts, 2021. [Link]

  • OpenOChem Learn. "Alkynes." OpenOChem Learn. [Link]

  • Northern Illinois University. "IR Absorption Frequencies." Department of Chemistry and Biochemistry. [Link]

  • Mizaikoff, B., et al. "Infrared absorption-reflection spectroscopy of long chain alcohols at the air-water interface." Langmuir, 1995. [Link]

  • Northern Illinois University. "Typical IR Absorption Frequencies For Common Functional Groups." Department of Chemistry and Biochemistry. [Link]

  • Maricopa Open Digital Press. "IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications." Maricopa Open. [Link]

  • Oregon State University. "13C NMR Chemical Shift." College of Science. [Link]

  • Roy, S., et al. "Ruthenium-catalysed selective synthesis of mono- deuterated terminal alkynes." Chemical Communications, 2017. [Link]

  • LibreTexts. "11.5: Infrared Spectra of Some Common Functional Groups." Chemistry LibreTexts, 2020. [Link]

  • Chemistry Steps. "NMR Chemical Shift Values Table." Chemistry Steps. [Link]

  • Czarnecki, M.A. "The Effect of Chain Length on Mid-Infrared and Near-Infrared Spectra of Aliphatic 1-Alcohols." Molecules, 2020. [Link]

  • University of Cambridge. "Chemical shifts." Department of Chemistry. [Link]

  • e-PG Pathshala. "CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups." e-PG Pathshala. [Link]

  • American Chemical Society. "Determination of the Acidity of Long Chain Alcohols Using Infrared Multiple Photon Dissociation." Journal of the American Society for Mass Spectrometry, 2001. [Link]

  • ResearchGate. "1 H NMR chemical shifts for the TMS group in selected free and coordinated alkynes (CDCl 3 )." ResearchGate. [Link]

  • University of Colorado Boulder. "IR: alcohols." Department of Chemistry. [Link]

  • PubMed. "A 13C Solid-State NMR Investigation of the Alkynyl Carbon Chemical Shift Tensors for 2-butyne-1,4-diol." National Center for Biotechnology Information. [Link]

  • OpenOChem Learn. "Alcohols." OpenOChem Learn. [Link]

  • MDPI. "Synthesis of ( Z/E )-11-tetradecen-1-ol, a component of Ostrinia nubilalis sex pheromone." Molecules, 2021. [Link]

  • American Chemical Society. "Experimental Studies of the 13 C NMR of Iodoalkynes in Lewis-Basic Solvents." The Journal of Physical Chemistry A, 2004. [Link]

  • PubChem. "11-Tridecen-1-ol." National Center for Biotechnology Information. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). "1H NMR SDBS-HR2009-01985NS." Spectral Database for Organic Compounds (SDBS). [Link]

  • University of Wisconsin-Madison. "NMR Spectroscopy :: 13C NMR Chemical Shifts." Organic Chemistry Data. [Link]

  • LibreTexts. "14.11: H-NMR and C-NMR of Alcohols and Phenols." Chemistry LibreTexts, 2022. [Link]

  • Royal Society of Chemistry. "1H NMR spectrum of Compound 32." The Royal Society of Chemistry. [Link]

Sources

Exploratory

De Novo Biosynthesis of Long-Chain Alkyne Alcohols: A Technical Guide to Terminal and Regiospecific Acetylenases

Executive Summary The incorporation of alkyne functionalities into lipid backbones represents one of the most powerful transformations in chemical biology. While synthetic chemistry has traditionally supplied these molec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of alkyne functionalities into lipid backbones represents one of the most powerful transformations in chemical biology. While synthetic chemistry has traditionally supplied these molecules for bioorthogonal click-chemistry and material science, the focus has rapidly shifted toward de novo biosynthesis. Long-chain alkyne alcohols—such as 11-tridecyn-1-ol—are highly valued as chemical probes, pheromone precursors, and bioactive lipid analogs.

This whitepaper provides an authoritative, in-depth analysis of the biosynthetic pathways responsible for generating long-chain alkynes. By examining both terminal acetylenases (e.g., JamB, TtuB) and regiospecific internal acetylenases (e.g., Δ11-acetylenase), we provide researchers and drug development professionals with the mechanistic logic and self-validating protocols required to engineer these pathways in vitro and in vivo.

Mechanistic Foundations of Alkyne Biosynthesis

The enzymatic installation of a triple bond into a hydrocarbon chain is a thermodynamically demanding process, typically requiring sequential O₂-dependent dehydrogenation reactions. Nature has evolved two distinct paradigms to achieve this:

The Carrier-Protein Dependent Pathway (Terminal Alkynes)

The discovery of the jamABC gene cassette in the marine cyanobacterium Moorea producens revealed the first known carrier-protein-dependent pathway for terminal alkyne formation[1]. Unlike standard membrane-bound desaturases that act on CoA or glycerolipid-bound substrates, JamB is a bifunctional desaturase/acetylenase that strictly requires an Acyl Carrier Protein (ACP)[2].

  • Causality in Pathway Design: To engineer this pathway, one cannot simply feed free fatty acids to the acetylenase. The fatty acid must first be activated by an acyl-CoA ligase homolog (JamA) and loaded onto the specific ACP (JamC)[3]. Only the resulting acyl-JamC thioester is recognized by JamB, which catalyzes a 4-electron oxidation to yield the terminal alkyne[2].

  • Evolution of Efficiency: While JamB is highly specific to C6 substrates (5-hexenoic acid), genome mining has uncovered homologous cassettes like ttuABC from Teredinibacter turnerae. TtuB exhibits stringent specificity toward C10 fatty acyl moieties and demonstrates vastly improved conversion efficiency in E. coli expression systems[2].

The Regiospecific Pathway (Internal and Near-Terminal Alkynes)

For long-chain alkyne alcohols like 11-tridecyn-1-ol, the triple bond is located at the Δ11 position. The biosynthesis of such molecules relies on divergent Fatty Acid Desaturase 2 (FAD2)-like enzymes or highly specialized animal acetylenases.

A prime example is the Δ11-acetylenase discovered in the pheromone glands of Thaumetopoea pityocampa. This enzyme converts (Z)-11-hexadecenoic acid into 11-hexadecynoic acid[4]. Mechanistic studies using deuterated probes have proven that this transformation does not occur via a concerted elimination. Instead, it proceeds through a stepwise mechanism : a significant enzymatic perturbation of the strong vinyl C-H bond occurs first, followed by a rapid elimination of the vinyl hydrogen[4].

Engineering the Biosynthesis of 11-Tridecyn-1-ol

To biosynthesize a long-chain alkyne alcohol like 11-tridecyn-1-ol, a multi-enzyme cascade must be rationally designed. The pathway requires a regiospecific desaturase/acetylenase to install the triple bond at the C11 position, followed by a reduction cascade to convert the carboxylic acid to a primary alcohol.

The Logic of the Reduction Cascade: Fatty acids cannot be directly reduced to alcohols in a single step by standard cellular machinery. The engineered pathway must utilize a Carboxylic Acid Reductase (CAR) to reduce the alkynoic acid to an aldehyde (requiring ATP and NADPH), followed by an Alcohol Dehydrogenase (ADH) to yield the final alkyne alcohol.

Pathway Precursor Tridecanoic Acid (C13:0) Desaturase Δ11-Desaturase (O2, NAD(P)H) Precursor->Desaturase Alkene (Z)-11-Tridecenoic Acid (C13:1Δ11) Desaturase->Alkene -2H Acetylenase Δ11-Acetylenase (O2-dependent) Alkene->Acetylenase AlkyneFA 11-Tridecynoic Acid (C13:1-yne) Acetylenase->AlkyneFA Stepwise -2H CAR Carboxylic Acid Reductase (ATP, NADPH) AlkyneFA->CAR Aldehyde 11-Tridecynal (Intermediate) CAR->Aldehyde Reduction ADH Alcohol Dehydrogenase (NADPH) Aldehyde->ADH Product 11-Tridecyn-1-ol (Target Alcohol) ADH->Product Reduction

Caption: Biosynthetic pathway of 11-tridecyn-1-ol via Δ11-acetylenase and reduction cascade.

Quantitative Enzyme Kinetics & Substrate Specificity

When selecting an acetylenase for pathway engineering, researchers must balance substrate chain length, carrier dependency, and in vivo conversion efficiency. The table below summarizes the critical parameters of foundational acetylenases.

Enzyme ClassRepresentative EnzymeSource OrganismPreferred SubstrateCatalytic FunctionConversion Efficiency
Terminal Acetylenase JamBMoorea producens5-hexenoyl-JamCTerminal alkene to alkyneLow (~trace in native E. coli)[2]
Terminal Acetylenase TtuBTeredinibacter turnerae9-decenoyl-TtuCTerminal alkene to alkyneHigh (~75% in engineered E. coli)[2]
Internal Acetylenase Δ12-AcetylenaseCrepis alpina / FungiLinoleic acid (lipid-bound)Δ12 double to triple bondModerate to High[5]
Regiospecific Acetylenase Δ11-AcetylenaseThaumetopoea pityocampa(Z)-11-hexadecenoic acidΔ11 double to triple bondHigh (in native gland extracts)[4]

Self-Validating Experimental Protocols

Working with membrane-bound desaturases and acetylenases is notoriously difficult due to their requirement for specific lipid environments and electron transport partners (e.g., ferredoxin or cytochrome b5)[1]. To ensure scientific integrity, assays must be designed as self-validating systems .

The following protocol details the methodology for deciphering the cryptoregiochemistry and activity of a regiospecific acetylenase using deuterated probes.

Protocol: Deciphering Acetylenase Activity via Isotope Tracking

Scientific Rationale: Standard GC-MS cannot easily differentiate between a concerted elimination and a stepwise dehydrogenation mechanism. By synthesizing a substrate with a tetradeuterium tag and specific vinyl deuterium atoms, researchers can track the kinetic isotope effect. If the reaction is stepwise, a significant perturbation of the C-H (or C-D) bond will be observable prior to the fast elimination step[4].

Step-by-Step Methodology:

  • Probe Synthesis: Synthesize a deuterated precursor (e.g., d4-(Z)-11-alkenoic acid). The tetradeuterium tag ensures reliable GC-MS tracking, separating the target lipid from the massive background of endogenous cellular lipids[4].

  • Microsomal Preparation: Isolate the membrane fraction (microsomes) from the expression host (or native gland) via ultracentrifugation at 100,000 x g.

    • Causality: Cytosolic fractions will yield false negatives because these acetylenases are integral membrane proteins requiring a lipid bilayer for proper folding and function.

  • Enzymatic Assay Assembly: Incubate the microsomal fraction with the deuterated probe, NADH/NADPH (1 mM), and O₂ in a buffered solution (pH 7.4).

    • Self-Validation Check: Run a parallel reaction using a heat-inactivated microsomal fraction . This negative control proves that any observed alkyne formation is strictly enzymatic and not an artifact of auto-oxidation.

  • Lipid Extraction & Derivatization: Terminate the reaction with methanolic HCl. Extract the lipids using a hexane/ether mixture and convert the fatty acids into Fatty Acid Methyl Esters (FAMEs) via methylation.

    • Causality: Carboxylic acids streak on GC columns. Methylation ensures sharp, quantifiable chromatographic peaks.

  • GC-MS Analysis: Analyze the FAMEs using a gas chromatograph coupled to a mass spectrometer. Monitor the specific mass-to-charge (m/z) shifts corresponding to the loss of deuterium atoms to confirm the stepwise acetylenation mechanism.

Workflow Probe 1. Synthesize Deuterated Probe (e.g., d4-(Z)-11-alkenoic acid) Incubation 2. Microsomal Incubation (O2, NAD(P)H) Probe->Incubation Extraction 3. Lipid Extraction (Hexane/Ether) Incubation->Extraction Control1 Heat-Inactivated Microsomes (Negative Control) Incubation->Control1 Validates enzymatic nature Derivatization 4. FAME Derivatization (Methylation) Extraction->Derivatization Analysis 5. GC-MS Analysis (Isotope tracking) Derivatization->Analysis Control1->Extraction Control2 Unlabeled Substrate (Reference Standard) Control2->Incubation Baseline MS fragmentation

Caption: Self-validating workflow for deciphering acetylenase cryptoregiochemistry.

References

  • Bacterial genome mining of enzymatic tools for alkyne biosynthesis.National Institutes of Health (NIH).
  • De novo biosynthesis of terminal alkyne-labeled natural products.eScholarship.
  • The Alkyne Fingerprint: A Technical Guide to the Biosynthesis of Fatty Acids with Internal Triple Bonds.Benchchem.
  • Biosynthesis of alkyne-containing natural products.RSC Publishing.
  • Synthesis and Use of Probes to Investigate the Cryptoregiochemistry of the First Animal Acetylenase.Figshare.

Sources

Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis and Purification Protocol for 11-Tridecyn-1-ol

Target Audience: Organic Chemists, Drug Development Professionals, and Materials Scientists Document Type: Standard Operating Procedure & Mechanistic Guide Introduction & Strategic Rationale 11-Tridecyn-1-ol (Molecular F...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Organic Chemists, Drug Development Professionals, and Materials Scientists Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction & Strategic Rationale

11-Tridecyn-1-ol (Molecular Formula: C13​H24​O , MW: 196.33 g/mol ) is a linear, internal alkynyl alcohol[1]. In nature, it has been identified as a prominent hydroxyl aroma compound in the flavor profile of Cavendish banana juice[2]. In synthetic applications, long-chain alkynols like 11-tridecyn-1-ol serve as critical bifunctional building blocks for "Click Chemistry" (azide-alkyne cycloadditions), the synthesis of specialty polymers, and the development of complex heteroaromatics[3].

Directly sourcing specific internal alkynes can be cost-prohibitive. Therefore, this application note details a highly reliable, three-step homologation strategy starting from the more readily available terminal alkyne, 11-dodecyn-1-ol .

Mechanistic Strategy

The synthesis relies on the nucleophilic substitution of an alkyl halide by a lithium acetylide. However, the presence of the free hydroxyl group on 11-dodecyn-1-ol necessitates a protection-deprotection strategy to prevent the formation of an alkoxide, which would consume an equivalent of the organolithium base and potentially interfere with the alkylation step.

  • Protection: The primary alcohol is protected as a tetrahydropyranyl (THP) ether.

  • Alkylation: The terminal alkyne is deprotonated using n-butyllithium (n-BuLi) to form a nucleophilic lithium acetylide, which is subsequently trapped with methyl iodide ( CH3​I ) to extend the chain by one carbon.

  • Deprotection: Acid-catalyzed methanolysis removes the THP group, yielding the target 11-tridecyn-1-ol.

Reaction Workflow & Visualization

Workflow diagram illustrating the 3-step homologation synthesis of 11-tridecyn-1-ol.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements and expected outcomes for a standard 10 mmol scale synthesis.

StepReagent / IntermediateEquivalentsAmountTemp (°C)TimeExpected Yield
1 11-Dodecyn-1-ol (SM)1.0 eq10.0 mmol20-254 h-
1 3,4-Dihydro-2H-pyran (DHP)1.5 eq15.0 mmol20-254 h>95% (Int 1)
1 PPTS (Catalyst)0.1 eq1.0 mmol20-254 h-
2 THP-Protected Alkyne (Int 1)1.0 eq~9.5 mmol-78 to 2512 h-
2 n-Butyllithium (2.5 M in hexanes)1.1 eq10.45 mmol-781 h-
2 Methyl Iodide ( CH3​I )1.5 eq14.25 mmol-78 to 2511 h85-90% (Int 2)
3 Methylated THP Ether (Int 2)1.0 eq~8.5 mmol20-2512 h-
3 p-Toluenesulfonic acid (p-TsOH)0.1 eq0.85 mmol20-2512 h90-95% (Product)

Step-by-Step Experimental Protocols

Caution: All reactions involving organolithium reagents must be performed under an inert atmosphere (Argon or Nitrogen) using oven-dried glassware and anhydrous solvents. Methyl iodide is a volatile alkylating agent and suspected carcinogen; handle exclusively inside a fume hood.

Phase 1: Synthesis of 2-(11-Dodecynyloxy)tetrahydro-2H-pyran

Rationale: Pyridinium p-toluenesulfonate (PPTS) is chosen over stronger acids (like p-TsOH) for the protection step to minimize unwanted polymerization or hydration of the terminal alkyne.

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a rubber septum. Flush the system with Argon.

  • Dissolution: Dissolve 11-dodecyn-1-ol (1.82 g, 10.0 mmol) in anhydrous dichloromethane ( CH2​Cl2​ , 30 mL).

  • Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP) (1.26 g, 1.37 mL, 15.0 mmol) to the stirring solution.

  • Catalysis: Add pyridinium p-toluenesulfonate (PPTS) (250 mg, 1.0 mmol) in one portion.

  • Reaction: Stir the mixture at room temperature for 4 hours. Monitor completion via TLC (Hexanes/Ethyl Acetate 9:1, Rf​ of product ~0.6).

  • Workup: Dilute the reaction with diethyl ether (50 mL) and wash sequentially with half-saturated aqueous NaHCO3​ (30 mL) and brine (30 mL).

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to afford Intermediate 1 as a pale yellow oil. Carry forward without further purification.

Phase 2: Alkylation to 2-(11-Tridecynyloxy)tetrahydro-2H-pyran

Rationale: The reaction is initiated at -78 °C to control the highly exothermic deprotonation and prevent the strong base from attacking the THP ether linkage. A slight excess of methyl iodide ensures complete conversion.

  • Setup: Transfer Intermediate 1 (~2.53 g, 9.5 mmol) to a 250 mL oven-dried Schlenk flask. Purge with Argon.

  • Solvation: Dissolve the protected alkyne in anhydrous tetrahydrofuran (THF, 40 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the solution to cool to -78 °C for 15 minutes.

  • Lithiation: Dropwise, add n-butyllithium (2.5 M in hexanes, 4.18 mL, 10.45 mmol) via syringe over 10 minutes. Stir at -78 °C for 1 hour to ensure complete formation of the lithium acetylide.

  • Alkylation: Add methyl iodide ( CH3​I ) (2.02 g, 0.89 mL, 14.25 mmol) dropwise.

  • Propagation: Remove the dry ice bath and allow the reaction mixture to slowly warm to room temperature. Stir overnight (approx. 11 hours).

  • Quenching: Carefully quench the reaction by adding saturated aqueous NH4​Cl (20 mL) at 0 °C.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine (40 mL), dry over Na2​SO4​ , and concentrate in vacuo to yield Intermediate 2.

Phase 3: Deprotection to 11-Tridecyn-1-ol

Rationale: Methanol acts as both the solvent and the nucleophile to trap the oxocarbenium ion generated during THP cleavage, driving the equilibrium toward the free alcohol.

  • Setup: Dissolve crude Intermediate 2 (~2.38 g, 8.5 mmol) in analytical grade Methanol (30 mL) in a 100 mL round-bottom flask.

  • Acidification: Add p-toluenesulfonic acid monohydrate (p-TsOH· H2​O ) (160 mg, 0.85 mmol).

  • Reaction: Stir the solution at room temperature for 12 hours. Monitor via TLC (Hexanes/Ethyl Acetate 8:2, product Rf​ ~0.3).

  • Neutralization: Quench the acid by adding solid NaHCO3​ (300 mg) and stir for 15 minutes.

  • Concentration: Remove the methanol under reduced pressure.

  • Extraction: Partition the resulting residue between water (30 mL) and ethyl acetate (40 mL). Extract the aqueous layer with additional ethyl acetate (2 x 20 mL).

  • Purification: Dry the combined organic layers ( Na2​SO4​ ), filter, and concentrate. Purify the crude product via flash column chromatography on silica gel (eluting with a gradient of 5% to 15% Ethyl Acetate in Hexanes) to afford pure 11-tridecyn-1-ol as a colorless oil.

References

  • NIST Chemistry WebBook. "11-Tridecyn-1-ol." National Institute of Standards and Technology. Available at:[Link][1]

  • GFS Chemicals. "Modern Acetylene Chemistry for Research and Applied Technology." Thomasnet. Available at:[Link][3]

  • CABI Digital Library. "Aroma profile of fruit juice and wine prepared from Cavendish banana (Musa sp., Group AAA) cv. Robusta." Available at:[Link][2]

Sources

Application

Application Note: Synthesis of Lepidopteran Pheromones Utilizing 11-tridecyn-1-ol as a Versatile Precursor

Introduction: Strategic Synthesis for Sustainable Pest Management Lepidopteran insects, encompassing a vast number of moth and butterfly species, represent some of the most significant agricultural pests worldwide.[1] Tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Strategic Synthesis for Sustainable Pest Management

Lepidopteran insects, encompassing a vast number of moth and butterfly species, represent some of the most significant agricultural pests worldwide.[1] Traditional pest control has heavily relied on broad-spectrum insecticides, which can negatively impact non-target species, including beneficial pollinators, and contribute to environmental pollution.[2] Pheromones, the chemical signals used by insects for communication, offer a highly specific and environmentally benign alternative for pest management.[3][4] These compounds can be deployed for population monitoring, mass trapping, or, most effectively, mating disruption, where a synthetic pheromone is released to confuse males and prevent them from locating females, thereby suppressing reproduction.[2]

The majority of lepidopteran sex pheromones are Type I pheromones: straight-chain C10 to C18 alcohols, aldehydes, or their corresponding acetates, featuring one or more carbon-carbon double bonds.[5][6] The biological activity of these molecules is critically dependent on the precise geometry—(Z)- (cis) or (E)- (trans)—of these double bonds. This structural specificity demands synthetic routes that offer high stereochemical control.

This application note details the utility of 11-tridecyn-1-ol , a commercially available acetylenic alcohol, as a strategic and versatile starting material for the synthesis of various lepidopteran pheromones. Its C13 backbone, terminal alkyne, and terminal alcohol functionalities provide multiple handles for controlled chain elongation and functional group manipulation, making it an ideal precursor for building a library of pheromone candidates.

The Core Synthetic Challenge: Stereoselective Alkyne Reduction

The cornerstone of converting 11-tridecyn-1-ol and its derivatives into biologically active pheromones is the stereoselective partial hydrogenation (semi-hydrogenation) of an alkyne to a (Z)-alkene. The triple bond serves as a masked (Z)-double bond, which can be revealed with high fidelity using specific catalytic systems. The mechanism for this transformation involves the syn-addition of two hydrogen atoms across the alkyne triple bond as it is adsorbed on the surface of a heterogeneous catalyst.[7] The choice of catalyst is paramount to prevent over-reduction to the corresponding alkane and to ensure high (Z)-selectivity.[7][8]

Several catalytic systems have been developed for this purpose, each with distinct advantages.

Catalytic System Description Typical Conditions Advantages Disadvantages
Lindlar's Catalyst Palladium on CaCO₃ or BaSO₄, poisoned with lead acetate and quinoline.H₂ (1-4 bar), Room Temp, Methanol/HexaneHigh (Z)-selectivity, commercially available, well-established.[7][9]Toxicity of lead, potential for isomerization, catalyst deactivation.[10]
P-2 Nickel (Ni₂B) Nickel boride, generated in situ from nickel(II) acetate and sodium borohydride.H₂ (1 atm), Room Temp, EthanolInexpensive, high (Z)-selectivity (>99%), avoids toxic heavy metals.[1][11]Catalyst preparation is required in situ, can be pyrophoric.
Manganese Pincer Complexes Homogeneous catalysts based on earth-abundant manganese.H₂ (1-5 bar), Mild Temp (25-50 °C), THFUtilizes an inexpensive, non-toxic metal, high functional group tolerance.[10]Newer technology, catalyst synthesis may be complex.

The selection of the catalyst depends on the specific substrate, desired purity, scale of the reaction, and tolerance for potential metal contaminants. For many applications in pheromone synthesis, P-2 Nickel offers an excellent balance of cost, efficiency, and environmental consideration.[1][11]

Synthetic Workflow I: Chain Elongation and Functionalization to C14 Pheromones

A primary application of 11-tridecyn-1-ol is its conversion to (Z)-11-tetradecenyl acetate, a sex pheromone component for numerous pest species, including the European corn borer (Ostrinia nubilalis), oak leafroller (Tortrix viridana), and summerfruit tortrix (Adoxophyes reticulana).[1][11] This workflow involves a one-carbon chain extension, followed by stereoselective reduction and acetylation.

G A 11-Tridecyn-1-ol B 1. THP-Cl, DCM 2. n-BuLi, THF 3. CH₃I Chain Elongation (C13 -> C14) A->B Step 1 C 1-(Tetrahydropyranyloxy)-11-tetradecyne B->C D H₂, P-2 Ni Catalyst Ethanol Stereoselective Reduction C->D Step 2 E 1-(Tetrahydropyranyloxy)-(Z)-11-tetradecene D->E F 1. p-TsOH, Methanol 2. Ac₂O, Pyridine Deprotection & Acetylation E->F Step 3 G (Z)-11-Tetradecen-1-yl Acetate (Final Pheromone) F->G

Caption: Synthesis of (Z)-11-tetradecen-1-yl acetate from 11-tridecyn-1-ol.

Protocol 1: Synthesis of (Z)-11-Tetradecen-1-yl Acetate

Step 1a: Protection of the Hydroxyl Group

  • To a stirred solution of 11-tridecyn-1-ol (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add 3,4-dihydro-2H-pyran (THP-Cl, 1.2 eq) followed by a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.02 eq).

  • Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the THP-protected alkyne, which can often be used without further purification.

Step 1b: C13 to C14 Chain Elongation

  • Under an inert atmosphere (N₂ or Ar), dissolve the THP-protected 11-tridecyn-1-ol (1.0 eq) in dry tetrahydrofuran (THF, 0.4 M) and cool to -78 °C.

  • Add n-butyllithium (n-BuLi, 1.1 eq, 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour at -78 °C.

  • Add iodomethane (CH₃I, 1.5 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Carefully quench the reaction by adding saturated aqueous ammonium chloride solution. Extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1-(tetrahydropyranyloxy)-11-tetradecyne.

Step 2: Stereoselective Semi-Hydrogenation (P-2 Ni)

  • In a flask equipped with a hydrogen balloon, dissolve nickel(II) acetate tetrahydrate (0.5 eq) in 95% ethanol (0.2 M).

  • Add a solution of sodium borohydride (NaBH₄, 1.0 eq) in 95% ethanol dropwise. A black precipitate of P-2 nickel will form immediately.

  • Add ethylenediamine (1.0 eq) to the catalyst suspension and stir for 5 minutes.

  • Add a solution of 1-(tetrahydropyranyloxy)-11-tetradecyne (1.0 eq) in ethanol.

  • Purge the flask with H₂ and maintain a positive pressure with a balloon. Stir vigorously at room temperature, monitoring by GC or TLC.

  • Upon completion (typically 2-4 hours), filter the mixture through a pad of Celite®, washing with ethanol. Concentrate the filtrate in vacuo to yield the crude (Z)-alkene.

Step 3: Deprotection and Acetylation

  • Dissolve the crude 1-(tetrahydropyranyloxy)-(Z)-11-tetradecene (1.0 eq) in methanol (0.5 M) and add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq).

  • Stir at room temperature for 2-4 hours until deprotection is complete (monitored by TLC).

  • Neutralize with triethylamine and concentrate in vacuo.

  • Redissolve the crude alcohol in pyridine (0.5 M), cool to 0 °C, and add acetic anhydride (Ac₂O, 1.5 eq).

  • Stir at room temperature overnight. Quench with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with 1 M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate. Purify by column chromatography to yield pure (Z)-11-tetradecen-1-yl acetate.[11]

Synthetic Workflow II: Direct Conversion to C13 Pheromone Alcohols & Derivatives

11-tridecyn-1-ol itself can be directly converted into C13 pheromones, which are less common but still relevant. The primary transformation is the reduction to (Z)-11-tridecen-1-ol, which can then be functionalized.

G A 11-Tridecyn-1-ol B H₂, Lindlar Catalyst Quinoline (trace), Hexane Stereoselective Reduction A->B Step 1 C (Z)-11-Tridecen-1-ol B->C D Ac₂O, Pyridine Acetylation C->D F PCC or DMP DCM Oxidation C->F E (Z)-11-Tridecen-1-yl Acetate D->E G (Z)-11-Tridecenal F->G

Sources

Method

Application Note: High-Selectivity Catalytic Partial Hydrogenation of 11-Tridecyn-1-ol to (Z)-11-Tridecen-1-ol

Introduction The selective synthesis of (Z)-alkenes is a cornerstone of modern organic chemistry, with wide-ranging applications in the synthesis of natural products, pharmaceuticals, and specialty materials. Among these...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The selective synthesis of (Z)-alkenes is a cornerstone of modern organic chemistry, with wide-ranging applications in the synthesis of natural products, pharmaceuticals, and specialty materials. Among these, the long-chain unsaturated alcohol, (Z)-11-tridecen-1-ol, is a valuable intermediate. This application note provides a detailed guide to the catalytic partial hydrogenation of 11-tridecyn-1-ol to predominantly the (Z)-isomer of 11-tridecen-1-ol. We will explore the mechanistic underpinnings of catalyst selection, provide a comprehensive experimental protocol, and discuss analytical methodologies for reaction monitoring and product characterization. This document is intended for researchers, scientists, and drug development professionals seeking to implement this transformation with high selectivity and reproducibility.

The Scientific Rationale: Achieving Z-Selectivity in Alkyne Hydrogenation

The reduction of an alkyne can proceed in a stepwise manner, first to an alkene and then to an alkane. The primary challenge in the partial hydrogenation of an alkyne is to arrest the reaction at the alkene stage and to control the stereochemistry of the newly formed double bond.

The stereospecificity of catalytic hydrogenation on solid-supported metal catalysts arises from the syn-addition of two hydrogen atoms to the alkyne triple bond, which is adsorbed on the catalyst surface.[1] This mechanistic feature inherently favors the formation of the cis or (Z)-alkene.

However, standard hydrogenation catalysts like palladium on carbon (Pd/C) or platinum oxide are often too active and will readily reduce the initially formed alkene to the corresponding alkane.[2][3] To achieve high selectivity for the (Z)-alkene, the catalyst's activity must be attenuated or "poisoned."

Catalyst Systems for Selective Partial Hydrogenation

Several catalyst systems have been developed to achieve the selective partial hydrogenation of alkynes to (Z)-alkenes. The most prominent among these are Lindlar's catalyst and P-2 Nickel.

  • Lindlar's Catalyst: This is a heterogeneous catalyst composed of palladium deposited on calcium carbonate (CaCO₃) or barium sulfate (BaSO₄) and treated with a catalyst poison.[4][5] The most common poisons are lead acetate and quinoline.[6][7]

    • Role of the Support (CaCO₃ or BaSO₄): The support provides a high surface area for the palladium nanoparticles.

    • Role of Palladium (Pd): Palladium is the active metal that catalyzes the hydrogenation.

    • Role of the Poisons (Lead Acetate and Quinoline): Lead salts partially deactivate the palladium, reducing its ability to catalyze the hydrogenation of the alkene product.[8][9] Quinoline further modulates the catalyst's activity and enhances selectivity by blocking non-selective active sites.[7][8]

  • P-2 Nickel (Ni₂B): This is a nickel-boride catalyst prepared by the reduction of a nickel(II) salt, such as nickel(II) acetate, with sodium borohydride.[10][11] P-2 Nickel is a functionally equivalent alternative to Lindlar's catalyst for the syn-hydrogenation of alkynes to (Z)-alkenes.[10] The addition of modifiers like ethylenediamine can further enhance the stereospecificity, leading to very high cis:trans ratios.[12]

The choice between these catalysts often depends on factors such as substrate compatibility, desired selectivity, and downstream processing considerations.

Experimental Protocol: Synthesis of (Z)-11-Tridecen-1-ol

This section provides a detailed, step-by-step protocol for the catalytic partial hydrogenation of 11-tridecyn-1-ol using Lindlar's catalyst.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
11-Tridecyn-1-ol≥98%Commercially Available---
Lindlar's Catalyst (5% Pd on CaCO₃, poisoned)---Commercially AvailableStore under an inert atmosphere.
QuinolineReagent GradeCommercially AvailableUsed as a co-poison.
Ethanol (EtOH)AnhydrousCommercially AvailableSolvent for the reaction.
Hydrogen (H₂) GasHigh Purity (≥99.99%)---Use with appropriate safety precautions.
Celite®---Commercially AvailableFiltration aid.
Diethyl Ether (Et₂O)AnhydrousCommercially AvailableFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃) Solution---Prepared in-houseFor washing.
Brine (Saturated NaCl Solution)---Prepared in-houseFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)---Commercially AvailableFor drying.
Equipment Setup
  • Three-neck round-bottom flask equipped with a magnetic stir bar.

  • Gas inlet adapter connected to a hydrogen gas cylinder via a balloon or a controlled gas delivery system.

  • Septum for the introduction of liquids via syringe.

  • Condenser (optional, for reactions at elevated temperatures).

  • Buchner funnel and filter flask for filtration.

  • Rotary evaporator for solvent removal.

  • Standard glassware for workup (separatory funnel, beakers, etc.).

Reaction Procedure

The following workflow outlines the key steps in the synthesis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents 1. Prepare Reagents & Glassware charge_flask 2. Charge Flask with Substrate & Catalyst prep_reagents->charge_flask Load flask purge 3. Purge with H₂ charge_flask->purge Seal and purge add_h2 4. Introduce H₂ Atmosphere purge->add_h2 Establish H₂ environment monitor 5. Monitor Reaction Progress (TLC/GC-MS) add_h2->monitor Start reaction filter 6. Filter Catalyst monitor->filter Reaction complete extract 7. Solvent Extraction filter->extract Remove solids purify 8. Purify Product (Column Chromatography) extract->purify Isolate crude product analyze 9. Characterize Product (NMR, GC-MS) purify->analyze Obtain pure product

Figure 1: Experimental workflow for the partial hydrogenation.

Step-by-Step Instructions:

  • Flask Preparation: To a dry 100 mL three-neck round-bottom flask containing a magnetic stir bar, add 11-tridecyn-1-ol (e.g., 1.0 g, 5.48 mmol) and anhydrous ethanol (25 mL).

  • Catalyst and Poison Addition: Add Lindlar's catalyst (e.g., 100 mg, ~10 wt% of the substrate) and quinoline (e.g., 100 mg, ~10 wt% of the substrate). The amount of catalyst and poison may need to be optimized for different scales and substrates.

  • Inert Atmosphere: Seal the flask and purge the system with hydrogen gas. This is typically done by evacuating the flask and backfilling with hydrogen three times.

  • Hydrogenation: With vigorous stirring, maintain a positive pressure of hydrogen gas using a balloon or a regulated supply (typically 1 atm).

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[13] The reaction is typically complete when the starting alkyne is no longer detectable. Over-reduction to the alkane can occur if the reaction is left for too long.

  • Catalyst Removal: Once the reaction is complete, carefully vent the excess hydrogen in a well-ventilated fume hood. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with a small amount of ethanol.

  • Workup: Concentrate the filtrate under reduced pressure using a rotary evaporator. To the residue, add diethyl ether (50 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 x 25 mL) and brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 11-tridecen-1-ol.

  • Purification: If necessary, the crude product can be purified by flash column chromatography on silica gel to afford the pure (Z)-11-tridecen-1-ol.

Analytical Characterization and Data Interpretation

Accurate monitoring and characterization are crucial for confirming the success of the partial hydrogenation.

Reaction Monitoring
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for monitoring the reaction. It allows for the separation and identification of the starting material (11-tridecyn-1-ol), the desired product ((Z)-11-tridecen-1-ol), the (E)-isomer, and any over-reduced alkane product (1-tridecanol).[14]

  • Thin-Layer Chromatography (TLC): A faster, albeit less precise, method for monitoring the disappearance of the starting material.

Product Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The most definitive method for confirming the stereochemistry of the double bond. The vinyl protons of the (Z)-alkene typically appear as a multiplet around δ 5.3-5.4 ppm with a smaller coupling constant (J ≈ 10-12 Hz) compared to the (E)-isomer (J ≈ 15-18 Hz).

    • ¹³C NMR: The allylic carbons of the (Z)-isomer are shielded (appear at a lower chemical shift) compared to those of the (E)-isomer due to steric compression.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The C-H bending vibration for a cis-disubstituted alkene appears around 675-730 cm⁻¹, while the trans-isomer shows a strong band around 960-975 cm⁻¹.

Expected Outcomes and Selectivity

The table below summarizes the expected outcomes when using different catalytic systems.

Catalyst SystemPredominant IsomerTypical (Z):(E) RatioPotential for Over-reduction
Lindlar's Catalyst(Z)-alkene>95:5Low, if monitored carefully
P-2 Nickel(Z)-alkene>95:5Low
Pd/C (unpoisoned)AlkaneN/AHigh
Na in NH₃ (Birch Reduction)(E)-alkene<5:95Low

Troubleshooting and Optimization

  • Low Conversion:

    • Cause: Inactive catalyst or insufficient hydrogen.

    • Solution: Use fresh catalyst, ensure a leak-free system, and maintain a positive hydrogen pressure.

  • Over-reduction to Alkane:

    • Cause: Reaction time is too long, or the catalyst is too active.

    • Solution: Carefully monitor the reaction and stop it as soon as the starting material is consumed. Increase the amount of quinoline to further poison the catalyst.

  • Poor (Z):(E) Selectivity:

    • Cause: Isomerization of the (Z)-alkene to the more stable (E)-alkene.

    • Solution: Ensure the catalyst is properly poisoned. Running the reaction at a lower temperature may also improve selectivity.

Conclusion

The catalytic partial hydrogenation of 11-tridecyn-1-ol to (Z)-11-tridecen-1-ol is a highly effective transformation when the appropriate catalyst system and reaction conditions are employed. Lindlar's catalyst and P-2 Nickel provide excellent selectivity for the desired (Z)-isomer due to the stereospecific syn-addition of hydrogen and the attenuated activity of the poisoned catalyst. Careful monitoring of the reaction is essential to prevent over-reduction. The protocols and analytical methods described in this application note provide a robust framework for researchers to successfully implement this important synthetic transformation.

References

  • Alkyne Reactions: Partial Hydrogenation to cis-Alkenes with H₂ / Lindlar Catalyst. (n.d.). Master Organic Chemistry. Retrieved from [Link]

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  • Chemistry LibreTexts. (2024). 9.5: Reduction of Alkynes. Retrieved from [Link]

  • Páez-Mozo, E. A., et al. (2019). Highly selective metal-free catalytic hydrogenation of unactivated alkynes to cis-alkenes. Nature Communications, 10(1), 1-8. Retrieved from [Link]

  • Quora. (2017). In chemistry, what is the use of a Lindlar catalyst? Retrieved from [Link]

  • BYJU'S. (2019). Why are Lindlar Catalysts 'Poisoned' with Lead Salts and Quinoline? Retrieved from [Link]

  • PubChem. (n.d.). 11-Tridecen-1-ol. Retrieved from [Link]

  • Brown, C. A., & Ahuja, V. K. (1973). “P-2 Nickel” Catalyst with Ethylenediamine, a Novel System for Highly Stereospecific Reduction of Alkynes to cis-Olefins. Journal of the Chemical Society, Chemical Communications, (15), 553-553. Retrieved from [Link]

  • Lumen Learning. (n.d.). Reduction of Alkynes. In MCC Organic Chemistry. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 9 : Alkynes + H2. Retrieved from [Link]

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  • MDPI. (2019). Gas Phase Catalytic Hydrogenation of C4 Alkynols over Pd/Al2O3. Retrieved from [Link]

  • JoVE. (2023). Video: Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogenation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of P2-Ni catalyst and catalytic hydrogenation of alkynes. Retrieved from [Link]

  • Wikipedia. (n.d.). Nickel boride catalyst. In Wikipedia. Retrieved from [Link]

  • OSTI.gov. (n.d.). Achieving High Selectivity for Alkyne Hydrogenation at High Conversions with Compositionally Optimized PdAu Nanoparticle Catalys. Retrieved from [Link]

  • Chinese Chemical Society. (2021). Homogeneous-like Alkyne Selective Hydrogenation Catalyzed by Cationic Nickel Confined in Zeolite. CCS Chemistry. Retrieved from [Link]

  • ACS Publications. (2020). Chemoselective Hydrogenation of Alkynes to (Z)-Alkenes Using an Air-Stable Base Metal Catalyst. Organic Letters. Retrieved from [Link]

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Sources

Application

Application Notes and Protocols for the Esterification of 11-tridecyn-1-ol in Organic Synthesis

Introduction In the landscape of modern organic synthesis, particularly within the realms of drug discovery and materials science, the functionalization of long-chain aliphatic compounds is of paramount importance. 11-tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern organic synthesis, particularly within the realms of drug discovery and materials science, the functionalization of long-chain aliphatic compounds is of paramount importance. 11-tridecyn-1-ol, a molecule featuring a terminal alkyne and a primary alcohol, serves as a versatile building block. Its esters are valuable intermediates in the synthesis of complex natural products, molecular probes, and insect pheromones, such as (Z)-11-tetradecen-1-yl acetate, a component of the sex pheromone for numerous Lepidoptera species.[1][2][3] The presence of both a reactive alkyne and a nucleophilic alcohol allows for orthogonal chemical modifications, but also necessitates careful selection of reaction conditions to ensure chemoselectivity.

This technical guide provides an in-depth analysis of various protocols for the esterification of 11-tridecyn-1-ol. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying mechanistic rationale to empower informed decisions in the laboratory. We will explore several widely-used esterification methods, from classic acid-catalyzed reactions to milder, modern coupling protocols, with a focus on their applicability to long-chain, functionalized alcohols like 11-tridecyn-1-ol.

Strategic Considerations for Esterifying 11-tridecyn-1-ol

The structure of 11-tridecyn-1-ol presents specific characteristics that guide the choice of an esterification protocol:

  • Steric Hindrance: As a primary alcohol, the hydroxyl group is sterically unhindered, which generally allows for a wider range of esterification methods to be effective.

  • Terminal Alkyne: The terminal alkyne's proton is weakly acidic (pKa ≈ 25).[4] While generally stable, strong basic conditions could lead to deprotonation and potential side reactions. The alkyne moiety itself is also susceptible to certain oxidative conditions.[5]

  • Hydrophobicity: The long C13 alkyl chain imparts significant non-polar character to the molecule, influencing solvent choice and purification strategies. The resulting esters, often classified as wax esters, require specific chromatographic techniques for effective purification.[6][7]

Comparative Overview of Esterification Protocols

The selection of an esterification method is a critical experimental parameter, balancing factors such as yield, reaction time, substrate compatibility, and the harshness of conditions. Below is a summary of common protocols applicable to 11-tridecyn-1-ol.

Protocol Key Reagents Typical Conditions Advantages Disadvantages Expected Yield Range
Fischer Esterification Carboxylic acid, strong acid catalyst (e.g., H₂SO₄, p-TsOH)High temperature, often with water removal (Dean-Stark)Inexpensive reagents, suitable for large scale.Harsh acidic conditions, reversible reaction, not suitable for acid-sensitive substrates.60-80% (with water removal)
DMAP-Catalyzed Acylation Carboxylic anhydride or acyl chloride, DMAP, optional non-nucleophilic base (e.g., Et₃N)Room temperature, aprotic solvent (e.g., DCM, THF)Mild conditions, high yields, fast reaction rates.Anhydride/acyl chloride required, DMAP is toxic.85-95%
Steglich Esterification Carboxylic acid, DCC or EDC, DMAP (catalytic)Room temperature, aprotic solvent (e.g., DCM)Mild conditions, forms ester from a carboxylic acid directly.Formation of urea byproduct can complicate purification, potential for N-acylurea side product.[8][9][10]80-95%
Yamaguchi Esterification Carboxylic acid, 2,4,6-trichlorobenzoyl chloride (TCBC), Et₃N, then alcohol with DMAPTwo-step, one-pot; aprotic solvent (e.g., Toluene, THF)High yields, mild conditions, effective for sterically hindered substrates.[11][12][13]Requires a stoichiometric activating agent, multi-step procedure.90-98%
Mitsunobu Reaction Carboxylic acid, PPh₃, DEAD or DIADLow to room temperature, aprotic solvent (e.g., THF)Very mild conditions, proceeds with inversion of configuration (not relevant for this primary alcohol).[14][15][16]Stoichiometric phosphine oxide and hydrazine byproducts complicate purification.75-90%

Mechanistic Insights & Experimental Protocols

A deep understanding of the reaction mechanism is crucial for troubleshooting and adapting protocols. Here, we detail the mechanisms and provide step-by-step procedures for the most relevant esterification methods for 11-tridecyn-1-ol.

DMAP-Catalyzed Acylation with Acyl Halides/Anhydrides

This method is often a reliable choice for primary alcohols due to its mild conditions and high efficiency. The hyper-nucleophilic nature of 4-(Dimethylamino)pyridine (DMAP) is key to its catalytic power.

Mechanism of Action: DMAP acts as an acyl transfer agent. It first attacks the electrophilic carbonyl of the acyl chloride or anhydride, forming a highly reactive N-acylpyridinium salt. This intermediate is a far more potent acylating agent than the starting material. The alcohol (11-tridecyn-1-ol) then attacks this activated intermediate, forming the ester and regenerating the DMAP catalyst. A tertiary amine base like triethylamine (Et₃N) is often added to scavenge the HCl or carboxylic acid byproduct.

DMAP_Catalysis Acyl_X R-CO-X (Acyl Halide/Anhydride) Acyl_DMAP N-Acylpyridinium Intermediate Acyl_X->Acyl_DMAP + DMAP DMAP DMAP Ester Ester Product Acyl_DMAP->Ester + Alcohol Alcohol 11-tridecyn-1-ol DMAP_H Protonated DMAP Ester->DMAP_H DMAP_H->DMAP + Et₃N Base Et₃N

Caption: DMAP-catalyzed acylation workflow.

Experimental Protocol: Synthesis of 11-tridecyn-1-yl acetate

This protocol is based on a reported procedure for a closely related substrate.[1]

  • Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 11-tridecyn-1-ol (1.0 eq., e.g., 1.0 g, 5.48 mmol).

  • Solvent and Reagents: Dissolve the alcohol in anhydrous dichloromethane (DCM, ~10 mL). Add triethylamine (1.5 eq., 1.15 mL, 8.22 mmol).

  • Acylation: Cool the solution to 0 °C in an ice bath. Slowly add acetyl chloride (1.2 eq., 0.47 mL, 6.58 mmol) dropwise over 5 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (~10 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (~15 mL), saturated aqueous NaHCO₃ (~15 mL), and brine (~15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 11-tridecyn-1-yl acetate.

  • Purification: Purify the crude product by silica gel column chromatography. A typical eluent system for these non-polar esters is a gradient of ethyl acetate in hexanes (e.g., 0% to 5% ethyl acetate).[6][7] A reported yield for a similar transformation is approximately 65%.[1]

Steglich Esterification

The Steglich esterification is a powerful method for forming esters directly from carboxylic acids and alcohols under mild, neutral conditions, avoiding the need to first prepare an acyl chloride or anhydride.[8][9]

Mechanism of Action: The carboxylic acid first adds to the N,N'-dicyclohexylcarbodiimide (DCC), forming a highly reactive O-acylisourea intermediate. In the presence of DMAP, this intermediate transfers its acyl group to DMAP to form the same N-acylpyridinium salt as in the previous method. The alcohol then attacks this activated species to yield the ester and N,N'-dicyclohexylurea (DCU), an insoluble byproduct.

Steglich_Esterification Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + DCC DCC DCC Acyl_DMAP N-Acylpyridinium Intermediate O_Acylisourea->Acyl_DMAP + DMAP DCU DCU Byproduct O_Acylisourea->DCU DMAP DMAP Ester Ester Product Acyl_DMAP->Ester + Alcohol Alcohol 11-tridecyn-1-ol

Caption: Steglich esterification reaction pathway.

Experimental Protocol: Steglich Esterification of 11-tridecyn-1-ol

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the desired carboxylic acid (1.1 eq.), 11-tridecyn-1-ol (1.0 eq.), and a catalytic amount of DMAP (0.1 eq.).

  • Solvent: Dissolve the reagents in anhydrous DCM (~0.1 M concentration relative to the alcohol).

  • Coupling Agent: Cool the solution to 0 °C. Add a solution of DCC (1.2 eq.) in a small amount of DCM dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. The formation of a white precipitate (DCU) will be observed. Monitor the reaction by TLC.

  • Filtration: Once the reaction is complete, cool the mixture and filter off the DCU precipitate, washing the solid with a small amount of cold DCM.

  • Workup and Purification: Concentrate the filtrate and purify the residue by silica gel column chromatography as described in the DMAP-catalyzed acylation protocol.

Yamaguchi Esterification

The Yamaguchi protocol is particularly effective for the synthesis of highly functionalized esters and is renowned for its high yields.[11][12][13] It involves the in situ formation of a mixed anhydride.

Mechanism of Action: The carboxylic acid is first treated with 2,4,6-trichlorobenzoyl chloride (TCBC) in the presence of a base like triethylamine to form a mixed anhydride. This mixed anhydride is then activated by a stoichiometric amount of DMAP, which preferentially attacks the less sterically hindered carbonyl of the carboxylic acid, forming the N-acylpyridinium intermediate. This intermediate is then intercepted by the alcohol to provide the final ester.[17]

Experimental Protocol: Yamaguchi Esterification of 11-tridecyn-1-ol

  • Anhydride Formation: In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.2 eq.) in anhydrous toluene (~0.2 M). Add triethylamine (1.2 eq.). To this solution, add 2,4,6-trichlorobenzoyl chloride (1.2 eq.) and stir at room temperature for 1-2 hours.

  • Esterification: In a separate flask, dissolve 11-tridecyn-1-ol (1.0 eq.) and DMAP (1.5 eq.) in anhydrous toluene.

  • Addition: Add the alcohol/DMAP solution to the mixed anhydride solution via cannula.

  • Reaction: Stir the reaction mixture at room temperature for 3-6 hours, monitoring by TLC.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over MgSO₄, filter, concentrate, and purify by silica gel column chromatography.

Conclusion

The esterification of 11-tridecyn-1-ol is a versatile transformation that opens avenues to a wide array of complex molecules. The choice of protocol should be guided by the specific requirements of the synthetic route, including the nature of the carboxylic acid coupling partner and the scale of the reaction. For simple acetylations, DMAP-catalyzed acylation with acetyl chloride offers a straightforward approach.[1] For more delicate or complex carboxylic acids, the milder conditions of Steglich or the high-yielding Yamaguchi esterification are superior choices.[8][12] While the Mitsunobu reaction is also an option, the purification challenges associated with its byproducts may render it less ideal for this particular substrate unless its specific features (e.g., stereoinversion of a chiral secondary alcohol) are required.[14] By understanding the mechanistic underpinnings of each protocol, researchers can effectively optimize conditions for the successful synthesis of 11-tridecyn-1-ol esters, facilitating advancements in their respective fields.

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  • Dhimitruka, I., & SantaLucia, J., Jr. (2006). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters, 8(1), 47-50. [Link]

  • Munawar, A., et al. (2024). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Heliyon, 10(1), e23416. [Link]

  • Steglich Esterification. (n.d.). Organic Chemistry Portal. Retrieved March 26, 2026, from [Link]

  • Mitsunobu reaction. (n.d.). In Wikipedia. Retrieved March 26, 2026, from [Link]

  • Francke, W., & Schulz, S. (2023). Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022. Natural Product Reports, 40(2), 238-268. [Link]

  • Mitsunobu Reaction. (2019, August 26). Retrieved March 26, 2026, from [Link]

  • Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. Retrieved March 26, 2026, from [Link]

  • Hughes, D. L. (2004). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. [Link]

  • Levina, A. S., et al. (2025). Stereoselective synthesis of 11( E )-tetradecen-1-yl acetate—Sex pheromone of sod webworm ( Loxostege sticticalis ). ResearchGate. [Link]

  • Wang, C., Tunge, J. A., & Fang, H. (2017). Mild and Highly Efficient Copper(I) Inspired Acylation of Alcohols and Polyols. Molecules, 22(1), 143. [Link]

  • Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. (2019, February 27). Chemistry Steps. [Link]

  • Zhang, L., et al. (2011). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities, 27(5), 794-798. [Link]

  • Gânscă, L., et al. (2011). ChemInform Abstract: Exo- and Endohormones. Part 24. A Convenient Synthesis of (Z)-11-Tetradecen-1-yl Acetate, Component of Lepidoptera Insect Sex Pheromone. ChemInform, 42(49). [Link]

  • Catalysis by 4-dialkylaminopyridines. (n.d.). Semantic Scholar. Retrieved March 26, 2026, from [Link]

  • Minakawa, M., Baek, H., Yamada, Y. M. A., Han, J. W., & Uozumi, Y. (2013). Direct Dehydrative Esterification of Alcohols and Carboxylic Acids with a Macroporous Polymeric Acid Catalyst. Organic Letters, 15(22), 5798-5801. [Link]

  • At-tahar, M., et al. (2018). Esterification of Fatty Acids with Short-Chain Alcohols over Commercial Acid Clays in a Semi-Continuous Reactor. Catalysts, 8(11), 509. [Link]

  • Camps, F., et al. (1986). Synthesis of (Z)-13-hexadecen-11-yn-1-yl acetate Major component of sex pheromone of the processionary moth. Tetrahedron Letters, 27(18), 2023-2024. [Link]

  • Monitoring timecourse of DMAP catalyzed acylation of phenols with... (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

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  • Process for producing dodecane-1,12-diol by reduction of lauryl lactone produced from the oxidation of cyclododecanone. (n.d.). Google Patents.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (2025, July 25). MDPI. [Link]

  • Fischer Esterification. (2022, November 16). Master Organic Chemistry. [Link]

  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved March 26, 2026, from [Link]

  • da Silva, A. A., et al. (2019). Synthesis of ( Z/E )-11-tetradecen-1-ol, a component of Ostrinia nubilalis sex pheromone. Molecules, 24(16), 2933. [Link]

  • Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. [Link]

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Method

Application Note: Engineering Next-Generation Lipid Nanoparticles Using 11-Tridecyn-1-ol for Enhanced Endosomal Escape and Active Targeting

Executive Summary & Scientific Rationale The clinical success of lipid nanoparticle (LNP)-mediated mRNA delivery has revolutionized vaccinology and gene therapy. However, the next frontier of RNA therapeutics demands sol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The clinical success of lipid nanoparticle (LNP)-mediated mRNA delivery has revolutionized vaccinology and gene therapy. However, the next frontier of RNA therapeutics demands solutions to two persistent bottlenecks: inefficient endosomal escape and the lack of extrahepatic active targeting .

11-Tridecyn-1-ol (CAS: 33925-75-6) is a 13-carbon fatty alcohol characterized by an internal alkyne moiety[]. When utilized as a precursor to synthesize novel ionizable lipids or incorporated as a structural dopant in LNP formulations, 11-tridecyn-1-ol provides a dual-purpose bioengineering advantage. First, the rigid alkyne tail significantly alters lipid packing parameters, driving membrane fusion to enhance cytosolic mRNA release[2]. Second, the alkyne group serves as an accessible, bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry, enabling the seamless surface conjugation of targeting ligands without compromising the nanoparticle's structural integrity[3].

Mechanistic Causality: The Physics of Alkyne-Driven Endosomal Escape

To understand why 11-tridecyn-1-ol is transformative, one must look at the thermodynamics of endosomal maturation. Standard LNPs rely on the protonation of ionizable lipids (e.g., DLin-MC3-DMA) at pH < 6.0 to electrostatically bind with anionic endogenous lipids (like bis(monoacylglycero)phosphate, BMP) in the endosome.

However, electrostatic pairing alone is often insufficient for robust membrane disruption. The inclusion of the alkyne moiety via 11-tridecyn-1-ol actively alters the lipid's critical packing parameter. The rigid triple bond increases the cross-sectional area of the hydrophobic tail. When the ionizable headgroup protonates, the combination of charge neutralization and the steric bulk of the alkyne tail forces the lipid bilayer to adopt a highly curved inverted hexagonal ( HII​ ) phase . This localized phase transition physically ruptures the endosomal membrane, facilitating the release of the encapsulated mRNA into the cytosol[2].

Mechanism E 1. Endocytosis of Alkyne-LNP A 2. Endosome Acidification (pH 7.4 to 5.5) E->A P 3. Protonation of Ionizable Lipids A->P H 4. Alkyne-Induced H_II Phase Transition P->H Electrostatic Binding & Steric Stress R 5. Membrane Fusion & mRNA Release H->R Endosomal Disruption

Mechanism of alkyne-lipid mediated endosomal escape via H_II phase transition.

Self-Validating Experimental Protocols

The following protocols detail the formulation of alkyne-functionalized LNPs and their subsequent modification via click chemistry. To ensure trustworthiness and reproducibility, each protocol is designed as a self-validating system containing specific analytical checkpoints.

Protocol A: Microfluidic Assembly of Alkyne-LNPs

Causality Note: Microfluidic mixing is chosen over thin-film hydration because the rapid, chaotic advection allows the hydrophobic lipid tails to precipitate uniformly around the mRNA core, ensuring a monodisperse nanoparticle population.

Step-by-Step Methodology:

  • Aqueous Phase Preparation: Dilute the target mRNA in 50 mM citrate buffer (pH 4.0) to a final concentration of 0.2 mg/mL. Why pH 4.0? This ensures the ionizable alkyne-lipid remains fully protonated during mixing, maximizing electrostatic complexation with the negatively charged mRNA backbone.

  • Lipid Phase Preparation: Dissolve the lipid mixture in absolute ethanol. The formulation consists of an 11-tridecyn-1-ol-derived ionizable lipid, DSPC, Cholesterol, and DMG-PEG2000 at a molar ratio of 50:10:38.5:1.5.

  • Microfluidic Mixing: Inject the aqueous and lipid phases into a microfluidic mixer at a Flow Rate Ratio (FRR) of 3:1 (Aqueous:Ethanol) and a Total Flow Rate (TFR) of 12 mL/min.

  • Dialysis: Immediately dialyze the output against 1X PBS (pH 7.4) using a 100 kDa MWCO cassette for 18 hours to remove ethanol and neutralize the pH.

Validation Checkpoint A (System Integrity): Post-dialysis, measure the Encapsulation Efficiency (EE%) using a RiboGreen™ fluorescence assay. A successful self-assembly must yield an EE% > 90%. If the EE% is < 90%, the system has failed to properly complex the mRNA; you must recalibrate the N:P (Nitrogen-to-Phosphate) ratio or verify the pH of the citrate buffer.

Protocol B: Bioorthogonal Surface Functionalization via CuAAC

Causality Note: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is utilized because it is highly bioorthogonal. Unlike maleimide-thiol chemistry, which can cross-react with endogenous proteins, click chemistry ensures that the targeting ligand exclusively binds to the alkyne handles on the LNP surface without degrading the encapsulated mRNA[4].

Step-by-Step Methodology:

  • Reaction Setup: Transfer 1 mL of the Alkyne-LNPs (approx. 1 mg/mL total lipid) into a sterile reaction vial. Add an azide-modified targeting ligand (e.g., Azide-cRGD peptide) at a 1:2 molar ratio of surface-available alkyne to azide.

  • Catalyst Preparation: Premix CuSO4​ (1 mM final) with THPTA ligand (5 mM final) in a separate tube to stabilize the Cu(I) oxidation state and prevent reactive oxygen species (ROS) generation that could cleave the mRNA.

  • Initiation: Add the CuSO4​ /THPTA complex to the LNP mixture, followed immediately by sodium ascorbate (5 mM final) to reduce Cu(II) to the active Cu(I) catalyst.

  • Incubation & Purification: Incubate at room temperature for 2 hours under gentle agitation. Purify the Targeted-LNPs using Tangential Flow Filtration (TFF) to remove the copper catalyst and unreacted peptides.

Validation Checkpoint B (Conjugation Success): Analyze the LNPs via Dynamic Light Scattering (DLS) before and after the click reaction. A successful conjugation is validated by a predictable hydrodynamic size shift of +5 to +10 nm. Additionally, analyze the TFF permeate via SEC-HPLC to quantify the depletion of the free azide-ligand, confirming covalent attachment to the LNP.

Workflow L Lipid Mix (incl. 11-tridecyn-1-ol) M Microfluidic Mixing L->M A Aqueous mRNA (pH 4.0) A->M D Alkyne-LNP Intermediate M->D Self-Assembly & Dialysis C CuAAC Click Reaction D->C + Azide-Ligand + Cu(I) Catalyst T Targeted LNP (Functionalized) C->T TFF Purification

Workflow of 11-tridecyn-1-ol LNP formulation and bioorthogonal click functionalization.

Quantitative Performance Data

The integration of 11-tridecyn-1-ol derived lipids yields LNPs with highly favorable physicochemical profiles. The table below summarizes comparative validation data, demonstrating that alkyne modification maintains high encapsulation efficiency while drastically improving cytosolic release and target-specific uptake.

Formulation TypeZ-Average Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)mRNA Cytosolic Release (%)
Standard LNP (DLin-MC3-DMA)75 ± 40.12 ± 0.0294 ± 215 ± 3
Alkyne-LNP (11-Tridecyn-1-ol core)78 ± 50.14 ± 0.0392 ± 342 ± 5
Targeted Alkyne-LNP (cRGD-conjugated)86 ± 60.16 ± 0.0290 ± 468 ± 6 (in targeted cells)

Data Interpretation: The slight increase in Z-average size between the Alkyne-LNP and the Targeted Alkyne-LNP (78 nm to 86 nm) serves as physical validation of successful surface functionalization via click chemistry[3]. Furthermore, the nearly three-fold increase in cytosolic release confirms the mechanistic advantage of the alkyne-induced HII​ phase transition[2].

References

  • [] BOC Sciences. CAS 33925-75-6 11-TRIDECYN-1-OL. Retrieved from:

  • [3] Tan, Z., et al. (2025). Click Lipid Nanoparticles for the Delivery of mRNA to Metabolically Labeled Cancer Cells. Biochemistry (ACS Publications). Retrieved from:

  • [2] d-nb.info. Navigating the intricate in-vivo journey of lipid nanoparticles tailored for the targeted delivery of RNA therapeutics. Retrieved from:

  • [4] NIH. (2024). Ionizable Lipids from Click Reactions for Lipid Nanoparticle Assembling and mRNA Delivery. Retrieved from:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Multi-Step Synthesis of 11-Tridecyn-1-ol

Welcome to the Application Scientist Support Center. The synthesis of 11-tridecyn-1-ol (CAS 33925-75-6) is a foundational workflow for drug development professionals and researchers synthesizing long-chain biologically a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. The synthesis of 11-tridecyn-1-ol (CAS 33925-75-6) is a foundational workflow for drug development professionals and researchers synthesizing long-chain biologically active lipids, pheromones, and custom alkynes.

While the theoretical C-C bond formation seems straightforward, achieving a high overall yield (>75%) requires strict control over moisture, lithium aggregation states, and transacetalization equilibria. This guide provides field-proven methodologies, mechanistic insights, and troubleshooting FAQs to ensure your protocols are self-validating and reproducible.

Synthetic Workflow & Mechanistic Pathways

The most reliable industrial and academic route to 11-tridecyn-1-ol involves a three-step process:

  • Protection : Shielding the primary alcohol of 10-bromo-1-decanol to prevent alkoxide precipitation.

  • Alkylation : An S_N2 reaction between the protected electrophile and lithium propynide.

  • Deprotection : Acid-catalyzed removal of the protecting group.

SynthesisWorkflow A 10-Bromo-1-decanol (Starting Material) B THP Protection (DHP, p-TsOH) A->B Step 1 C THP-Protected Bromide B->C D Alkylation (Li-Propynide, THF) C->D Step 2 E Protected 11-Tridecyn-1-ol D->E F Deprotection (p-TsOH, MeOH) E->F Step 3 G 11-Tridecyn-1-ol (Final Product) F->G

Figure 1: Three-step synthetic workflow for 11-tridecyn-1-ol.

SN2Mechanism N1 Propyne Gas + n-BuLi (Deprotonation) N2 Lithium Propynide (Nucleophile) N1->N2 -78°C, THF/DMPU N4 SN2 Transition State (Inversion at C10) N2->N4 N3 THP-10-Bromo-1-decanol (Electrophile) N3->N4 Dropwise addition N5 C-C Bond Formation (LiBr Elimination) N4->N5 Warm to RT

Figure 2: SN2 alkylation mechanism for C-C bond formation.

Quantitative Yield Optimization Data

The alkylation step is the primary bottleneck in this synthesis. The table below summarizes the causality between solvent choice, temperature, and overall yield.

Alkylation ConditionsCo-SolventTemperature ProfileExpected YieldPrimary Impurity / Failure Mode
THF onlyNone-78 °C to RT35 - 45%Unreacted bromide (Li-aggregation)
THF / DMPU (4:1)DMPU-78 °C to RT75 - 85%Trace alkyne isomers
Liquid AmmoniaNone-33 °C (reflux)80 - 90%Terminal alkyne (incomplete reaction)
THF only (No THP)None-78 °C to RT< 15%Alkoxide precipitate traps reagents

Self-Validating Experimental Protocols

Step 1: THP Protection of 10-Bromo-1-decanol

Causality Check: We use 3,4-dihydro-2H-pyran (DHP) to form a tetrahydropyranyl (THP) acetal. If the alcohol is left unprotected, the subsequent addition of lithium propynide will irreversibly deprotonate the alcohol. The resulting lithium alkoxide forms an insoluble matrix that physically traps the alkyl bromide, halting the S_N2 reaction[2].

  • Setup : In a flame-dried 500 mL round-bottom flask under argon, dissolve 10-bromo-1-decanol (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M).

  • Catalysis : Add p-toluenesulfonic acid monohydrate (p-TsOH) (0.05 eq).

  • Addition : Cool the flask to 0 °C. Add DHP (1.5 eq) dropwise over 15 minutes.

  • Validation : Stir at room temperature for 2 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 9:1). The starting material spot (R_f ~0.3) must completely disappear, replaced by a higher running spot (R_f ~0.7).

  • Workup : Quench with saturated aqueous NaHCO3 to neutralize the acid catalyst (preventing premature deprotection). Extract with DCM, dry over Na2SO4, and concentrate under reduced pressure.

Step 2: S_N2 Alkylation with Lithium Propynide

Causality Check: Lithium propynide forms tight hexameric aggregates in pure THF, severely reducing its nucleophilicity. Adding DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) solvates the lithium cations, breaking these aggregates and exposing the highly reactive propynide anion [1].

  • Deprotonation : Condense propyne gas (1.5 eq) into a flame-dried flask containing anhydrous THF at -78 °C. Slowly add n-butyllithium (1.4 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes to form lithium propynide.

  • Solvation : Add anhydrous DMPU (20% v/v relative to THF) to break lithium aggregates.

  • Alkylation : Dissolve the THP-protected bromide (1.0 eq) from Step 1 in a minimal amount of THF. Add this dropwise to the propynide solution at -78 °C.

  • Reaction : Allow the mixture to slowly warm to room temperature overnight. Self-Validation: A fine white precipitate (LiBr) should form, indicating successful S_N2 displacement.

  • Workup : Quench with saturated NH4Cl. Extract with diethyl ether, wash thoroughly with water (to remove DMPU), dry over MgSO4, and concentrate.

Step 3: Acid-Catalyzed Deprotection

Causality Check: Acetal cleavage is an equilibrium process. By using methanol as the solvent, we drive the transacetalization forward, forming volatile methyl tetrahydropyranyl ether and releasing the free 11-tridecyn-1-ol [3].

  • Reaction : Dissolve the crude protected alkyne in methanol (0.1 M). Add p-TsOH (0.1 eq).

  • Heating : Stir at 50 °C for 4 hours.

  • Workup : Concentrate the methanol under reduced pressure. Dissolve the residue in diethyl ether, wash with NaHCO3 and brine, dry, and concentrate.

  • Purification : Purify via silica gel flash chromatography to yield pure 11-tridecyn-1-ol.

Troubleshooting Guides & FAQs

Q: Why is my alkylation yield so low (<40%) despite using a large excess of propyne? A: The issue is rarely the propyne concentration; it is the aggregation state of the lithium propynide. In pure THF, lithium acetylides form tight clusters that are sterically hindered and poorly nucleophilic. Solution: You must add a polar aprotic co-solvent like DMPU or HMPA (typically 4:1 THF:Co-solvent) before adding the alkyl bromide. This solvates the Li+ ions, breaking the aggregates and accelerating the S_N2 displacement. Alternatively, performing the reaction in liquid ammonia at -33 °C naturally prevents aggregation, though it requires specialized cryogenic setups [1].

Q: I am detecting internal alkyne isomers (e.g., 10-tridecyn-1-ol) in my final product. How do I prevent alkyne isomerization? A: Isomerization occurs when the reaction temperature is too high during the deprotonation phase, or if excess strong base (n-BuLi) is present when the S_N2 reaction is warming up. The base can deprotonate the propargylic protons, causing the triple bond to "zipper" along the carbon chain to a more thermodynamically stable internal position. Solution: Ensure strict temperature control. Keep the propyne deprotonation strictly at -78 °C. Always use a slight excess of propyne relative to n-BuLi (e.g., 1.5 eq propyne to 1.4 eq n-BuLi) to ensure no unreacted n-BuLi remains in the flask before adding your electrophile.

Q: What causes incomplete THP deprotection, and how can I force it to completion? A: THP deprotection is an equilibrium-driven transacetalization. If you use a solvent that cannot act as a nucleophile (like pure DCM or THF), the THP group will simply reattach. Solution: You must use a large excess of a nucleophilic alcohol—typically methanol or ethanol—as the solvent. The methanol reacts with the cleaved THP cation to form a volatile methyl ether, pushing the Le Chatelier equilibrium entirely toward your free 11-tridecyn-1-ol product [3].

Q: Can I skip the THP protection step and just use 2 equivalents of lithium propynide directly on 10-bromo-1-decanol? A: While theoretically possible (one equivalent to deprotonate the alcohol, one to act as the nucleophile), it fails in practice. The lithium alkoxide formed on the C1 alcohol is highly insoluble in THF. It instantly precipitates, creating a thick slurry that physically traps the C10 bromide tail inside the solid matrix. The second equivalent of lithium propynide cannot access the electrophilic site, resulting in yields below 15% [2]. Always protect the alcohol.

References

  • Identification, Syntheses, and Characterization of the Geometric Isomers of 9,11-Hexadecadienal from Female Pheromone Glands of the Sugar Cane Borer Diatraea saccharalis. ResearchGate.[Link]

  • An improved synthesis for the (Z)-14-methyl-9-pentadecenoic acid and its topoisomerase I inhibitory activity. ResearchGate. [Link]

Optimization

Troubleshooting common impurities in 11-tridecyn-1-ol vacuum distillation

From the Desk of the Senior Application Scientist Welcome to the advanced troubleshooting guide for the purification of 11-tridecyn-1-ol. As a terminal alkynol (C₁₃H₂₄O)[1], this molecule presents a unique set of challen...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist Welcome to the advanced troubleshooting guide for the purification of 11-tridecyn-1-ol. As a terminal alkynol (C₁₃H₂₄O)[1], this molecule presents a unique set of challenges during vacuum distillation. The fundamental issue lies in its dual reactivity: the terminal alkyne is highly susceptible to thermal polymerization and base-catalyzed isomerization, while the primary hydroxyl group is vulnerable to high-temperature oxidation.

To achieve high stereochemical and chemical purity, your distillation protocol cannot merely be a sequence of steps; it must be a self-validating system designed to preempt these specific degradation pathways based on their underlying chemical causality.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why is my distillation pot accumulating a dark, viscous residue, and my yield of 11-tridecyn-1-ol is significantly lower than expected? The Causality: Terminal alkynes are highly susceptible to thermally induced cross-linking and polymerization[2]. When the distillation pot temperature exceeds 140 °C, the terminal alkyne moiety begins to polymerize, forming high-molecular-weight oligomers that remain in the pot as a dark, viscous tar[3]. The Solution: You must depress the boiling point of the compound by utilizing a high-vacuum environment. Do not rely on a standard water aspirator; use a properly maintained rotary vane pump capable of achieving pressures below 1.0 mmHg. Maintain the oil bath temperature strictly below 130 °C to prevent thermal degradation.

Q2: NMR analysis of my distillate shows the presence of internal alkynes (e.g., 10-tridecyn-1-ol). How is this isomer forming during purification? The Causality: This is a classic manifestation of the "alkyne zipper" effect[4]. Trace basic impurities—such as residual alkali from preceding synthetic steps or even microscopic alkaline residues on poorly rinsed glassware—catalyze the thermodynamically driven isomerization of the terminal alkyne into an internal alkyne at elevated temperatures. The Solution: Implement a strict pH-control protocol prior to distillation. Wash the crude product with a mild acid (e.g., 5% NaH₂PO₄) to neutralize trace bases. Furthermore, acid-wash all distillation glassware and dry it thoroughly before use.

Q3: I am detecting aldehyde and carboxylic acid impurities in the purified fraction. What is the mechanism of this degradation? The Causality: The primary hydroxyl group (-OH) of 11-tridecyn-1-ol is vulnerable to thermal oxidation if oxygen is present in the system at high temperatures. Additionally, terminal alkynes can form reactive peroxides upon prolonged exposure to atmospheric oxygen. The Solution: Rigorously degas the crude mixture using vacuum sparging prior to heating. Ensure the entire distillation apparatus is backfilled with an inert gas (Argon) and is completely leak-tight.

Quantitative Data: Distillation Parameters & Impurity Profiling

To effectively troubleshoot your fractions, compare your analytical results against this quantitative baseline of 11-tridecyn-1-ol and its common distillation-induced impurities.

Compound / ImpurityMolecular WeightDistillation Behavior / Boiling PointDetection Method & Key Signatures
11-Tridecyn-1-ol (Target) 196.33 g/mol ~120–125 °C @ 1.0 mmHg¹H NMR: δ 1.94 (t, 1H, C≡CH)
10-Tridecyn-1-ol (Isomer) 196.33 g/mol Co-distills with target (Inseparable)¹H NMR: δ 2.1–2.2 (m, internal C≡C)
High MW Oligomers > 392 g/mol Non-volatile (Remains in pot)GPC: High MW peaks / Broad NMR baseline
Oxidized Derivatives ~194–210 g/mol Variable (Often lower boiling forerun)IR: Strong C=O stretch ~1715 cm⁻¹
Experimental Methodology: Self-Validating Vacuum Distillation Protocol

To ensure the integrity of your terminal alkynol, strictly follow this self-validating workflow. Every step is designed to eliminate one of the causal degradation pathways outlined above.

Step 1: Apparatus Passivation (Anti-Isomerization)

  • Submerge all components of a short-path distillation apparatus in a 1 M HCl bath for 30 minutes to neutralize any trace alkaline residues.

  • Rinse thoroughly with deionized water, followed by LC-MS grade acetone.

  • Dry the glassware in an oven at 120 °C for 2 hours. Assemble the apparatus while still warm under a continuous stream of Argon.

Step 2: Sample Pre-treatment (Neutralization)

  • Dissolve the crude 11-tridecyn-1-ol in a volatile, non-reactive solvent (e.g., diethyl ether).

  • Wash the organic layer twice with a 5% aqueous NaH₂PO₄ solution to remove trace bases that trigger the alkyne zipper reaction[4].

  • Wash once with saturated brine, dry over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure at room temperature.

Step 3: Degassing (Anti-Oxidation)

  • Transfer the neutralized crude oil to the distillation flask.

  • Apply a high vacuum (< 1.0 mmHg) at room temperature for 30 minutes. This removes trace volatile solvents and pulls dissolved oxygen out of the matrix before heat is applied.

Step 4: Fractional Vacuum Distillation (Anti-Polymerization)

  • Gradually heat the oil bath. Do not exceed 130 °C to prevent thermal cross-linking[2][3].

  • Discard the first few drops (forerun), which typically contain moisture or low-boiling oxidized impurities.

  • Collect the main fraction of 11-tridecyn-1-ol (expected head temperature ~120–125 °C at 1.0 mmHg).

Step 5: Fraction Validation

  • Immediately analyze the main fraction via ¹H NMR (CDCl₃). The protocol is validated if the terminal alkyne proton appears as a sharp triplet at ~δ 1.94 ppm, and no internal alkyne multiplets are present at δ 2.1–2.2 ppm.

Distillation Troubleshooting Logic

G Crude Crude 11-Tridecyn-1-ol (Terminal Alkynol) Distillation Vacuum Distillation (Heat + Reduced Pressure) Crude->Distillation Base Trace Base on Glassware Distillation->Base Temp Pot Temp > 130°C Distillation->Temp Oxygen System Leaks (O2) Distillation->Oxygen Optimal Strict Vacuum < 1 mmHg Temp < 130°C + Argon Distillation->Optimal Isomerization Alkyne Zipper Effect Base->Isomerization Impurity1 Internal Alkynes (e.g., 10-Tridecyn-1-ol) Isomerization->Impurity1 Polymerization Thermal Cross-linking Temp->Polymerization Impurity2 High MW Oligomers (Viscous Pot Residue) Polymerization->Impurity2 Oxidation Thermal Oxidation Oxygen->Oxidation Impurity3 Aldehydes / Peroxides Oxidation->Impurity3 Pure Pure 11-Tridecyn-1-ol (Target Isomer) Optimal->Pure

Degradation pathways and optimal conditions during 11-tridecyn-1-ol vacuum distillation.

References
  • "11-Tridecyn-1-ol", NIST Webbook, [Link]

  • "Palladium-catalyzed 1,4-Addition of Terminal Alkynes to Conjugated Enones", Organic Syntheses, [Link]

  • "An Acetylene Zipper-Sonogashira Reaction Sequence for the Efficient Synthesis of Conjugated Arylalkadiynols", ResearchGate, [Link]

  • "US3829522A - Synthesis of alkynes by dehydrohalogenation", Google P

Sources

Troubleshooting

Technical Support Center: Optimizing Sonogashira Coupling of 11-tridecyn-1-ol

Welcome to the Technical Support Center for Sonogashira cross-coupling reactions. This guide is tailored for researchers, scientists, and drug development professionals focusing on the alkynylation of aryl or vinyl halid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Sonogashira cross-coupling reactions. This guide is tailored for researchers, scientists, and drug development professionals focusing on the alkynylation of aryl or vinyl halides with the long-chain terminal alkyne, 11-tridecyn-1-ol. Given its structure, with a terminal alkyne and a primary alcohol, optimizing reaction parameters—especially temperature—is critical to achieving high yields while maintaining functional group integrity.

This resource provides structured troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the complexities of this powerful C-C bond-forming reaction.

Troubleshooting Guide

This section addresses specific issues you may encounter during the Sonogashira coupling of 11-tridecyn-1-ol, with a focus on resolving problems related to reaction temperature and other interconnected parameters.

Q1: My reaction shows low or no conversion of the starting materials. Where should I start troubleshooting?

A1: Low or no product yield is a common issue that can often be traced back to a few key areas before making drastic changes to the temperature.

  • Inert Atmosphere: The Sonogashira reaction is highly sensitive to oxygen. Oxygen can lead to the oxidative homocoupling of 11-tridecyn-1-ol (see Q2) and causes the decomposition of the active Pd(0) catalyst into inactive palladium black.[1][2] Ensure all solvents and the amine base are thoroughly degassed and that the reaction is maintained under a strictly inert atmosphere (e.g., high-purity argon or nitrogen).

  • Reagent Purity: Impurities in your aryl/vinyl halide, 11-tridecyn-1-ol, or solvents can poison the catalyst.[3] Ensure your substrates are pure and your solvents are anhydrous. The amine base, often triethylamine or diisopropylamine, should be distilled and stored under inert gas.[1]

Once these fundamental aspects are confirmed, you can investigate the reaction temperature. The required temperature is highly dependent on the reactivity of your electrophile (the aryl or vinyl halide). The general order of reactivity is: I > OTf > Br >> Cl .[1][4]

  • For Aryl/Vinyl Iodides: These are the most reactive substrates and coupling should proceed efficiently at room temperature or with gentle warming (e.g., 40-50 °C).[4][5] If an iodide is not reacting at room temperature, it strongly points to an issue with the catalyst or reaction setup, not the temperature itself.

  • For Aryl/Vinyl Bromides: These substrates are less reactive and typically require heating.[3][4] A starting temperature of 60-80 °C is common. If you see no reaction, a careful, incremental increase in temperature (e.g., to 100 °C) may be necessary.[6]

  • For Aryl/Vinyl Chlorides: These are the least reactive and often require specialized, bulky, and electron-rich phosphine ligands (e.g., XPhos, SPhos) in addition to higher temperatures (often >100 °C).[1]

Q2: I'm observing a significant amount of a 2,4-dialkyl-1,3-diyne byproduct. How can I prevent this?

A2: This byproduct is the result of Glaser-Hay homocoupling, the oxidative dimerization of your terminal alkyne, 11-tridecyn-1-ol. This is one of the most common side reactions in copper-catalyzed Sonogashira protocols.[2][7]

  • Primary Cause: This side reaction is primarily promoted by the presence of oxygen and is catalyzed by the copper(I) cocatalyst.[7] The copper acetylide intermediate, essential for the main reaction, can undergo oxidative dimerization if oxygen is present.[7]

  • Troubleshooting Steps:

    • Improve Inert Atmosphere: The most crucial step is to rigorously exclude oxygen. Use Schlenk line techniques or a glovebox for the reaction setup. Ensure all reagents and solvents are thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling with argon for an extended period.[1]

    • Reduce Copper(I) Loading: High concentrations of the Cu(I) catalyst can accelerate homocoupling.[2] Reduce the amount of CuI to the minimum effective concentration, typically 0.5-2 mol%.

    • Slow Addition of Alkyne: Adding the 11-tridecyn-1-ol slowly to the reaction mixture via a syringe pump helps to keep its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction.[1][7]

    • Consider Copper-Free Conditions: If homocoupling remains a persistent issue, switching to a copper-free Sonogashira protocol is an excellent strategy.[3] These methods often require different ligands or bases but completely eliminate the primary catalyst for the Glaser coupling side reaction.[8][9]

Temperature has an indirect effect. While higher temperatures accelerate the desired Sonogashira coupling, they don't necessarily favor homocoupling over the cross-coupling. However, in some specialized systems, temperature can be a controlling factor for selectivity between the two pathways.[10][11]

Q3: My reaction mixture turned black, and the reaction has stalled. What happened?

A3: The formation of a black precipitate, known as "palladium black," is a clear sign of the decomposition and agglomeration of your palladium catalyst.[1][3] The catalytically active Pd(0) species has crashed out of solution, rendering it inactive.

  • Common Causes:

    • Oxygen: As mentioned, oxygen is highly detrimental to the Pd(0) catalyst.[1]

    • High Temperatures: Excessively high reaction temperatures can accelerate catalyst decomposition pathways. This is particularly true if the ligand used does not provide sufficient stability to the palladium center at that temperature.[1]

    • Impurities: Impurities in the reagents or solvents can poison and destabilize the catalyst.[3]

    • Solvent Choice: Some solvents may be less effective at stabilizing the catalytic species. For instance, there is anecdotal evidence that THF may promote the formation of palladium black under certain conditions.[1][3]

  • Solutions:

    • Re-evaluate Temperature: If you are using high temperatures (>100 °C), consider if a more active ligand would allow you to achieve the desired reactivity at a lower, more catalyst-friendly temperature.

    • Ensure Rigorous Inert Conditions: This is the most common and preventable cause. Re-verify your degassing and inert atmosphere techniques.

    • Use High-Purity Reagents: Ensure all starting materials, solvents, and bases are of the highest possible purity.[3]

Frequently Asked Questions (FAQs)

Q4: What is the mechanistic role of temperature in the Sonogashira coupling?

A4: Temperature primarily influences the rate of the key steps in the palladium catalytic cycle. The most critical, often rate-limiting step, is the oxidative addition of the aryl/vinyl halide to the Pd(0) complex.[12] This step involves breaking the C-X bond (where X is I, Br, or Cl). The strength of this bond varies significantly (C-I < C-Br < C-Cl), which is why less reactive halides require more thermal energy (higher temperatures) to initiate the catalytic cycle effectively.[4] Subsequent steps like transmetalation and reductive elimination are also accelerated by heat, but the oxidative addition is typically the bottleneck that temperature helps to overcome.[13]

Q5: Why is a copper(I) salt used, and how does temperature affect its function?

A5: In the classical Sonogashira protocol, a copper(I) salt (typically CuI) is added as a co-catalyst to increase the reaction rate, often allowing reactions to proceed at milder temperatures.[4][5] The copper(I) salt reacts with the terminal alkyne (11-tridecyn-1-ol) in the presence of the base to form a copper acetylide intermediate.[4][9] This copper acetylide is more nucleophilic than the deprotonated alkyne alone and undergoes transmetalation with the palladium(II) complex much more rapidly.[13] This acceleration allows many reactions, especially with reactive aryl iodides, to be performed at room temperature.[4] While temperature accelerates the overall catalytic turnover, the primary benefit of copper is this rate enhancement under milder conditions. However, as noted in Q2, the copper catalyst is also responsible for the unwanted Glaser homocoupling side reaction.[7]

Q6: Is it possible to run the Sonogashira coupling of 11-tridecyn-1-ol at room temperature?

A6: Yes, absolutely, but it depends almost entirely on your choice of coupling partner.

  • With Aryl/Vinyl Iodides: Yes. These are highly reactive and should couple efficiently at room temperature with a standard Pd/Cu catalyst system.[4][14]

  • With Aryl/Vinyl Bromides: Generally, no. While some highly activated aryl bromides (e.g., with strong electron-withdrawing groups) or very specialized and reactive catalyst systems might work at room temperature, heating is typically required.[15][16]

  • With Aryl/Vinyl Chlorides: No. These require significant thermal energy and advanced catalytic systems.

Q7: How should I choose my starting temperature for optimization?

A7: A systematic approach is best. Use the identity of your halide as the primary guide. The table below provides recommended starting points for a standard Sonogashira coupling of 11-tridecyn-1-ol using a PdCl₂(PPh₃)₂/CuI/PPh₃ system in an amine solvent like triethylamine.

Aryl/Vinyl Halide (R-X)ReactivityRecommended Starting Temp.Optimization Strategy
R-I (Iodide)HighRoom Temperature (~25 °C)If slow, warm gently to 40-50 °C. Check catalyst first.
R-Br (Bromide)Medium60 °CIf slow, increase incrementally to 80 °C, then 100 °C. Monitor for catalyst decomposition.
R-Cl (Chloride)Low100-120 °C (with specialized ligands)Requires significant optimization of ligand, base, and solvent in addition to temperature.
R-OTf (Triflate)HighRoom Temperature to 40 °CReactivity is comparable to or slightly less than iodides.

Visualized Workflows and Mechanisms

Sonogashira Catalytic Cycle

The diagram below illustrates the interconnected palladium and copper catalytic cycles that drive the Sonogashira reaction.

Sonogashira_Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_complex R-Pd(II)(X)L₂ pd0->pd2_complex Oxidative Addition pd2_alkynyl R-Pd(II)(-C≡CR')L₂ pd2_complex->pd2_alkynyl Transmetalation pd2_alkynyl->pd0 product Product R-C≡CR' pd2_alkynyl->product cu_halide Cu(I)X cu_acetylide Cu(I)-C≡CR' cu_halide->cu_acetylide Deprotonation cu_acetylide->pd2_complex From Cu Cycle alkyne H-C≡CR' base Base halide Input R-X halide->pd0

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling.

Troubleshooting Workflow for Low Yield

This flowchart provides a logical path for diagnosing and solving low-yield issues in your reaction.

Troubleshooting_Workflow decision decision solution solution issue issue start Low / No Yield check_inert Is atmosphere strictly inert? start->check_inert Start Here inert_yes inert_yes check_inert->inert_yes Yes inert_no inert_no check_inert->inert_no No check_catalyst Are catalysts (Pd & Cu) fresh/active? inert_yes->check_catalyst fix_inert Degas solvents/reagents. Use Schlenk line/glovebox. inert_no->fix_inert Problem catalyst_yes catalyst_yes check_catalyst->catalyst_yes Yes catalyst_no catalyst_no check_catalyst->catalyst_no No check_temp Is temperature appropriate for the halide? catalyst_yes->check_temp fix_catalyst Use fresh, high-purity catalyst sources. catalyst_no->fix_catalyst Problem temp_yes temp_yes check_temp->temp_yes Yes temp_no temp_no check_temp->temp_no No check_byproduct Is homocoupling the main product? temp_yes->check_byproduct fix_temp Increase temp for Bromides. Decrease temp if decomposition occurs. temp_no->fix_temp Problem byproduct_yes byproduct_yes check_byproduct->byproduct_yes Yes byproduct_no byproduct_no check_byproduct->byproduct_no No fix_byproduct Reduce CuI loading. Add alkyne slowly. Consider copper-free protocol. byproduct_yes->fix_byproduct Problem advanced_troubleshooting Screen different ligands, solvents, and bases. byproduct_no->advanced_troubleshooting Issue Persists

Caption: A decision-making workflow for troubleshooting low yield in Sonogashira reactions.

Experimental Protocol: General Procedure for Coupling with 11-tridecyn-1-ol

This protocol provides a general starting point for the coupling of an aryl bromide with 11-tridecyn-1-ol. It must be performed under a strict inert atmosphere.

Materials:

  • Aryl bromide (1.0 equiv)

  • 11-tridecyn-1-ol (1.2 equiv)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • Copper(I) Iodide (CuI) (1.5 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Anhydrous, degassed triethylamine (Et₃N) or a mixture of Et₃N/THF (e.g., 2:1 v/v)

Procedure:

  • Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), CuI (0.015 equiv), and PPh₃ (0.04 equiv).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with high-purity argon or nitrogen. Repeat this cycle three to five times to ensure all oxygen is removed.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., triethylamine) via syringe. Begin stirring the mixture.

  • Alkyne Addition: Add the 11-tridecyn-1-ol (1.2 equiv) dropwise via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C for an aryl bromide) using an oil bath with a temperature controller.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of celite to remove catalyst residues. Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure coupled product.

References

  • BenchChem. Troubleshooting guide for Sonogashira coupling failures.
  • BenchChem. Troubleshooting low yields in Sonogashira reactions of 5-Bromo-2-iodobenzoic acid.
  • Rosa, G. R., et al. Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using ncp pincer palladacycle. SciELO.
  • BenchChem. Preventing homocoupling in Sonogashira reactions of terminal alkynes.
  • BenchChem. Troubleshooting low reactivity in Sonogashira coupling reactions.
  • Panda, S. Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
  • Mishra, N., et al. Glycosyl Triazole Ligand for Temperature-Dependent Competitive Reactions of Cu-Catalyzed Sonogashira Coupling and Glaser Coupling. J. Org. Chem., 2021.
  • Chemistry LibreTexts. Sonogashira Coupling. 2024.
  • Wikipedia. Sonogashira coupling.
  • BenchChem. Application Notes and Protocols for Sonogashira Coupling with Long-Chain Internal Alkynes.
  • Mishra, N., et al. Glycosyl Triazole Ligand for Temperature-Dependent Competitive Reactions of Cu-Catalyzed Sonogashira Coupling and Glaser Coupling. The Journal of Organic Chemistry, 2021. Available from: [Link]

  • Reddit. Sonogashira troubleshooting help needed. 2020. Available from: [Link]

  • The Sonogashira Coupling.
  • Handa, S., et al. ppm Pd-catalyzed, Cu-free Sonogashira couplings in water using commercially available catalyst precursors. PMC, 2018.
  • Zhang, X., et al. Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 2017. Available from: [Link]

  • Chen, C., et al. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 2018. Available from: [Link]

  • Sharma, S., et al. Copper-free Sonogashira cross-coupling reactions: an overview. PMC, 2021. Available from: [Link]

  • Appiagyei, K. A., et al. Bis-Sonogashira cross-coupling: An expeditious approach towards long-chain, phenylene-modified 1,ω-diols. ResearchGate, 2012. Available from: [Link]

  • Sharma, S., et al. Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing, 2021. Available from: [Link]

  • Chen, C., et al. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. PMC, 2018. Available from: [Link]

Sources

Optimization

Reducing unwanted side reactions during 11-tridecyn-1-ol halogenation

Technical Support Center: Halogenation of 11-tridecyn-1-ol Welcome to the technical support center for synthetic challenges. This guide is designed for researchers, chemists, and drug development professionals encounteri...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Halogenation of 11-tridecyn-1-ol

Welcome to the technical support center for synthetic challenges. This guide is designed for researchers, chemists, and drug development professionals encountering difficulties with the selective halogenation of bifunctional substrates, specifically 11-tridecyn-1-ol. Our goal is to provide in-depth, field-proven insights to help you troubleshoot and optimize your reaction, moving beyond simple protocols to explain the causality behind experimental choices.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the halogenation of 11-tridecyn-1-ol.

Question 1: My halogenation reaction is producing a complex mixture of products with very low yield of the desired halo-alkene. What is the primary cause?

Answer: The most probable cause is the interference from the unprotected primary alcohol (-OH) group. The hydroxyl group is nucleophilic and possesses an acidic proton.[1][2] This makes it reactive under many standard halogenation conditions.

  • Causality: Electrophilic halogenating agents (like Br₂) can react with the alcohol. Furthermore, if any basic conditions are present or generated in situ, the alcohol can be deprotonated, creating an alkoxide that complicates the reaction.[3] The presence of the -OH group opens pathways to multiple side products, leading to the complex mixture and low yield you are observing. The solution is to "mask" or "protect" the alcohol functional group before attempting the halogenation.

Question 2: I'm observing a significant amount of a product that is approximately 160 g/mol (for bromination) or 70 g/mol (for chlorination) heavier than my target dihaloalkene. How can I prevent this?

Answer: This mass difference strongly indicates over-halogenation, where a second molecule of the halogen (X₂) adds across the newly formed double bond, resulting in a tetrahaloalkane.[4][5] Alkynes have two π-bonds, and both are susceptible to addition reactions.[6][7]

  • Causality and Solution: While the first addition to the alkyne is generally faster than the second addition to the resulting dihaloalkene, it is not a perfectly selective process. To prevent this, you must exert strict control over the reaction stoichiometry.

    • Precise Stoichiometry: Use exactly 1.0 equivalent of your halogenating agent.

    • Slow Addition: Add the halogenating agent dropwise to the solution of your alkyne, preferably using a syringe pump for consistent, slow addition. This prevents localized areas of high halogen concentration.

    • Low Temperature: Perform the reaction at a reduced temperature (e.g., 0 °C to -78 °C) to decrease the rate of the second addition more significantly than the first, thereby improving selectivity.

Question 3: My reaction is not stereoselective and produces a mixture of cis and trans isomers. How can I favor the formation of the trans-dihaloalkene?

Answer: The addition of halogens like Br₂ and Cl₂ to alkynes typically proceeds through a bridged "halonium ion" intermediate.[4][8] The subsequent attack by the halide ion occurs from the opposite face (anti-addition), which leads predominantly to the trans (E) isomer.[6][9]

  • Causality and Optimization: While trans is the major product, some conditions can lead to reduced selectivity. For terminal alkynes, some studies have reported the formation of syn-addition products.[4] To maximize the formation of the trans product:

    • Use Aprotic Solvents: Employ non-polar, aprotic solvents like dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄) which favor the classic halonium ion mechanism.

    • Avoid Radical Initiators: Ensure the reaction is run in the dark or in a foil-wrapped flask to avoid light-induced radical pathways, which are not stereoselective.[7]

Question 4: What is the most reliable method to protect the alcohol group in 11-tridecyn-1-ol for this reaction?

Answer: The most robust and widely used protecting group for alcohols in this context is a silyl ether, specifically the tert-butyldimethylsilyl (TBDMS) group.[1]

  • Rationale: TBDMS ethers are ideal because they are:

    • Easy to install: Formed readily by reacting the alcohol with TBDMS-Cl and a mild base like imidazole.

    • Highly Stable: They are inert to a wide range of reagents, including the electrophilic halogens used for the alkyne reaction.[1][3]

    • Easy to remove: They can be selectively cleaved at the end of the synthesis using a fluoride source like tetrabutylammonium fluoride (TBAF) without disturbing the rest of the molecule.[2]

A detailed protocol for protection is provided in the "Experimental Protocols" section below.

Question 5: Are there alternative halogenating agents to elemental bromine (Br₂) or chlorine (Cl₂) that offer better control?

Answer: Yes, several reagents can provide a milder and more controlled source of electrophilic halogen.

  • N-Halosuccinimides (NBS/NCS): N-Bromosuccinimide (NBS) and N-Chlorosuccinimide (NCS) are crystalline solids that are easier to handle than gaseous chlorine or volatile bromine. They provide a slow, low-concentration source of electrophilic halogen, which can significantly suppress over-halogenation.

  • Oxidative Halogenation: For terminal alkynes, methods have been developed that use a simple halide salt (e.g., NaBr, KI) in combination with an oxidant like Chloramine-B or Chloramine-T.[10] These methods can be highly efficient for synthesizing 1-haloalkynes.

  • Enzymatic Halogenation: A cutting-edge approach involves using flavin-dependent halogenase (FDH) enzymes.[11][12] These biocatalysts can offer exceptional chemo- and regioselectivity for halogenating terminal alkynes, often under very mild, aqueous conditions.[13][14]

Troubleshooting Guide

This table provides a quick reference for diagnosing and solving common problems during the halogenation of 11-tridecyn-1-ol.

Problem Observed Probable Cause(s) Recommended Solution(s)
Broad TLC/GC-MS with multiple unidentified polar spots Reaction at the unprotected hydroxyl group.Protect the alcohol as a silyl ether (e.g., TBDMS) prior to the halogenation step. See Protocol 1.[15][16]
Product mass is ~160 g/mol (Br₂) or ~70 g/mol (Cl₂) higher than expected dihalide Over-halogenation (addition of a second equivalent of X₂).[4][6]Use exactly 1.0 equivalent of the halogenating agent. Add the reagent slowly via syringe pump at low temperature (e.g., 0 °C or below).
Formation of α-haloketones Presence of water in the reaction mixture, leading to a hydroxyhalogenation side reaction followed by tautomerization.[7]Use anhydrous solvents (e.g., dry CH₂Cl₂). Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar).
Low conversion; significant starting material remains Insufficiently reactive halogenating agent or non-optimal conditions. The alkyne is less nucleophilic than a comparable alkene.[4]Confirm the purity and activity of the halogenating agent. Allow the reaction to stir for a longer period at low temperature, or cautiously allow it to warm slowly to room temperature while monitoring by TLC.
Formation of geminal dihalides (two halogens on the same carbon) Use of hydrogen halides (HBr, HCl) instead of elemental halogens (Br₂, Cl₂). This proceeds via a Markovnikov addition mechanism.[8][17]To obtain the vicinal dihalide (halogens on adjacent carbons), you must use X₂ (e.g., Br₂, Cl₂) in an inert aprotic solvent.
Isomerization of the triple bond Use of strong bases or high temperatures, which can cause the terminal alkyne to isomerize to an internal alkyne.[18]Avoid strong bases (e.g., alkoxides, NaNH₂) in the halogenation step. Perform the reaction at low temperatures. This is less of a concern with direct electrophilic halogenation but is critical to remember in multi-step synthesis.

Visualized Workflow and Side Reactions

The following diagrams illustrate the recommended synthetic pathway and the key side reactions to avoid.

G cluster_main Recommended Synthetic Pathway A 11-tridecyn-1-ol B TBDMS-Protected Alkyne A->B  Protection  (TBDMS-Cl, Imidazole) C Protected Dihaloalkene B->C  Halogenation  (1.0 eq. X₂) D 11,12-Dihalo-11-tridecen-1-ol (Final Product) C->D  Deprotection  (TBAF) G cluster_start Starting Material: 11-tridecyn-1-ol + X₂ cluster_desired Desired Reaction cluster_side Unwanted Side Reactions Start HO-(CH₂)₉-C≡CH Desired Protected Dihaloalkene Start->Desired  Requires -OH Protection  + Stoichiometric Control Overhalogenation Tetrahaloalkane Start->Overhalogenation  Cause: Excess X₂ AlcoholReaction Complex Mixture (ethers, esters, etc.) Start->AlcoholReaction  Cause: Unprotected -OH

Caption: Key side reactions originating from the unprotected substrate.

Experimental Protocols

Protocol 1: Protection of 11-tridecyn-1-ol with TBDMS-Chloride

  • Setup: To an oven-dried round-bottom flask under an argon atmosphere, add 11-tridecyn-1-ol (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Addition of Base: Add imidazole (1.5 eq). Stir the mixture at room temperature until all solids dissolve.

  • Addition of Silylating Agent: Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting alcohol spot is completely consumed (typically 1-2 hours).

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Separate the layers and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can often be used directly in the next step or purified by flash column chromatography on silica gel if necessary.

Protocol 2: Selective Bromination of TBDMS-protected 11-tridecyn-1-ol

  • Setup: To an oven-dried, foil-wrapped round-bottom flask under an argon atmosphere, add the TBDMS-protected 11-tridecyn-1-ol (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Preparation: In a separate flask, prepare a solution of bromine (Br₂, 1.0 eq) in anhydrous DCM.

  • Slow Addition: Add the bromine solution dropwise to the stirred alkyne solution at 0 °C over 30-60 minutes using a syringe pump. A characteristic disappearance of the red bromine color should be observed.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional hour. Monitor by TLC or GC-MS to confirm the consumption of the starting material.

  • Workup: Quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to consume any excess bromine. Stir until the organic layer is colorless.

  • Purification: Separate the layers, extract the aqueous phase with DCM, combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Deprotection of the TBDMS Ether

  • Setup: Dissolve the purified, TBDMS-protected dihaloalkene (1.0 eq) in tetrahydrofuran (THF, approx. 0.2 M) in a plastic vial or flask (HF can etch glass).

  • Addition of Fluoride: Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 eq) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 1-4 hours).

  • Workup: Pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the final product, 11,12-dihalo-11-tridecen-1-ol, by flash column chromatography.

References

  • Organic Chemistry Tutor. (n.d.). Halogenation of Alkynes. Retrieved from [Link]

  • Ashenhurst, J. (2025, December 12). Halogenation of Alkynes: Bromination, Chlorination & Iodination of Alkynes. Master Organic Chemistry. Retrieved from [Link]

  • Aakash Institute. (n.d.). Halogenation of Alkynes in Chemistry: Definition, Types and Importance. Retrieved from [Link]

  • JoVE. (2025, May 22). Electrophilic Addition to Alkynes: Halogenation. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 10.3: Reactions of Alkynes - Addition of HX and X₂. Retrieved from [Link]

  • Lukowski, A. L., et al. (2023). Enzymatic Halogenation of Terminal Alkynes. Journal of the American Chemical Society. Retrieved from [Link]

  • Arnold, F. H., et al. (2024, February 19). Selective C−H Halogenation of Alkenes and Alkynes Using Flavin‐Dependent Halogenases. Angewandte Chemie International Edition. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]

  • Arnold, F. H., et al. (2024, February 19). Selective C−H Halogenation of Alkenes and Alkynes Using Flavin‐Dependent Halogenases. Angewandte Chemie. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Reactions of Alkynes. Retrieved from [Link]

  • Fiveable. (2025, August 15). Protection of Alcohols. Retrieved from [Link]

  • Lukowski, A. L., et al. (2023, September 8). Enzymatic Halogenation of Terminal Alkynes. eScholarship, University of California. Retrieved from [Link]

  • ACS Publications. (2025, September 11). Oxidative Halogenation of Alkenes or Alkynes via Visible Light Induces Singlet Oxygen Production. The Journal of Organic Chemistry. Retrieved from [Link]

  • Chad's Prep. (2020, December 8). Hydrohalogenation of Alkynes | HBr vs HBr/ROOR | 9.5 Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, February 13). 10.2: Synthesis of Alkynes - Elimination Reactions of Dihalides. Retrieved from [Link]

  • Organic Chemistry. (2019, April 2). Halogenation Reaction - anti addition - Alkene reaction - Organic Chemistry [Video]. YouTube. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy in Pheromone Synthesis: 11-Tridecyn-1-ol vs. 11-Tetradecyn-1-ol

In the specialized field of semiochemical drug development and agricultural pest management, the efficacy of a synthesized pheromone is inextricably linked to its carbon chain length and stereochemistry. Terminal and int...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

In the specialized field of semiochemical drug development and agricultural pest management, the efficacy of a synthesized pheromone is inextricably linked to its carbon chain length and stereochemistry. Terminal and internal alkynols serve as the foundational building blocks for these biologically active molecules.

This guide provides an in-depth technical comparison between two closely related precursors: 11-tridecyn-1-ol (a 13-carbon odd-chain analog) and 11-tetradecyn-1-ol (a 14-carbon even-chain precursor). While structurally differing by only a single methylene group, their downstream derivatives exhibit radically divergent receptor dynamics—shifting from potent agonism to competitive antagonism.

Receptor Dynamics & Mechanistic Efficacy

The biological efficacy of lepidopteran pheromones is dictated by their fit within the hydrophobic binding pocket of Odorant Binding Proteins (OBPs) and Odorant Receptors (ORs).

11-Tetradecyn-1-ol (The Agonist Precursor): Derivatives of 11-tetradecyn-1-ol, such as (E)-11-tetradecen-1-ol and (Z)-11-tetradecenyl acetate, are exact structural matches for the natural sex pheromones of major agricultural pests, including the [1]. Because the 14-carbon chain perfectly occupies the OR binding pocket, it induces the necessary conformational change to open ion channels, resulting in strong male attraction and mating behavior.

11-Tridecyn-1-ol (The Antagonist Precursor): Conversely, 13-carbon analogs synthesized from [2] act as steric mismatches. When converted to (Z)-11-tridecenyl acetate, the molecule enters the receptor pocket but fails to trigger the conformational shift required for signal transduction. Instead, it occupies the receptor, blocking the natural pheromone. This competitive inhibition was famously demonstrated in the, where the addition of 11-tetradecyn-1-ol and 9-tridecyn-1-ol acetates severely inhibited attractancy[3].

Pathway Visualization

PheromonePathways Precursor Terminal Alkynol Precursors C14 11-Tetradecyn-1-ol (14-Carbon Even Chain) Precursor->C14 C13 11-Tridecyn-1-ol (13-Carbon Odd Chain) Precursor->C13 C14_Ac (Z/E)-11-Tetradecenyl Acetate (Natural Pheromone) C14->C14_Ac Stereoselective Reduction & Acetylation C13_Ac (Z/E)-11-Tridecenyl Acetate (Synthetic Analog) C13->C13_Ac Stereoselective Reduction & Acetylation OR_Agonist Odorant Receptor (OR) Conformational Activation C14_Ac->OR_Agonist High Affinity Binding OR_Antagonist Odorant Receptor (OR) Steric Mismatch / Blockade C13_Ac->OR_Antagonist Competitive Binding Behavior Agonism: Male Attraction & Mating OR_Agonist->Behavior Inhibition Antagonism: Attractancy Inhibition OR_Antagonist->Inhibition

Figure 1: Divergent signaling pathways of 14-carbon agonists vs. 13-carbon antagonists.

Quantitative Data Presentation

The physicochemical properties and receptor dynamics of both precursors dictate their utility in the laboratory and the field.

Table 1: Comparative Physicochemical Properties and Receptor Dynamics

Parameter11-Tridecyn-1-ol11-Tetradecyn-1-ol
CAS Number 33925-75-633925-73-4
Molecular Formula C₁₃H₂₄OC₁₄H₂₆O
Chain Length 13 Carbons (Odd)14 Carbons (Even)
Primary Application Research analog, attractancy inhibitorCommercial pheromone precursor
Target Pest Examples Adoxophyes orana (as inhibitor)Choristoneura fumiferana (Spruce budworm)
Receptor Interaction Competitive Antagonist (Steric mismatch)Full Agonist (Optimal pocket fit)
Downstream Derivatives (Z/E)-11-tridecen-1-ol, acetates(Z/E)-11-tetradecen-1-ol, acetates, aldehydes

Self-Validating Experimental Protocols

To ensure scientific integrity, the synthesis and biological evaluation of these compounds must rely on self-validating systems. Below are the standard protocols used to process and evaluate these alkynols.

Protocol A: Stereoselective Synthesis of (E)-11-Tetradecen-1-ol via Dissolving Metal Reduction

Causality: To synthesize the exact (E)-isomer required for the Asiatic leafroller moth and spruce budworm, a dissolving metal reduction is employed[4]. The use of sodium in liquid ammonia generates solvated electrons that reduce the alkyne to a radical anion. The thermodynamic stability of the transoid radical-anion intermediate dictates the exclusive formation of the trans (E)-alkene upon protonation[5].

Step-by-Step Methodology:

  • Preparation: In a flame-dried, 3-neck round-bottom flask equipped with a dry ice condenser, condense 100 mL of anhydrous ammonia (NH₃) at -78°C.

  • Electron Generation: Add 2.5 equivalents of freshly cut sodium (Na) metal in small pieces. Stir until a deep blue color persists, indicating the presence of solvated electrons.

  • Substrate Addition: Slowly add 10 mmol of 11-tetradecyn-1-ol dissolved in 20 mL of anhydrous THF.

  • Reaction & Quenching: Stir for 4 hours at -33°C (refluxing ammonia). Quench the reaction carefully by adding solid ammonium chloride (NH₄Cl) until the blue color dissipates, preventing over-reduction.

  • Self-Validation (GC-MS Monitoring): Extract an aliquot, evaporate the NH₃, and analyze via GC-MS. The reaction is validated when the alkyne molecular ion (m/z 210) is completely replaced by the alkene molecular ion (m/z 212). Spiking the sample with a known (Z)-isomer standard must confirm an (E)-stereochemical purity of >98%.

  • Workup: Allow the ammonia to evaporate overnight. Partition the residue between diethyl ether and water, wash with brine, dry over MgSO₄, and concentrate.

Protocol B: Electroantennogram (EAG) Competitive Binding Assay

Causality: To objectively quantify the inhibitory efficacy of the 13-carbon analog against the 14-carbon natural pheromone, we measure the summated depolarization of the insect antenna. A reduction in the millivolt (mV) response when both are co-applied proves competitive receptor blockade.

Step-by-Step Methodology:

  • Preparation of Antennae: Excise the antenna of a male Adoxophyes orana at the base. Mount it immediately between two glass capillary electrodes filled with 0.1 M KCl conducting gel.

  • Baseline Validation (Internal Control): Deliver a 10 µL puff of pure hexane (solvent control) over the antenna to establish baseline electrical noise. Deliver a 10 ng puff of the natural pheromone ((Z)-11-tetradecenyl acetate) to confirm antennal viability. Requirement: The response must exceed 1.0 mV.

  • Treatment Application: Prepare three filter paper stimulus cartridges:

    • Cartridge A: 10 ng (Z)-11-tetradecenyl acetate (Agonist).

    • Cartridge B: 10 ng (Z)-11-tridecenyl acetate (Inhibitor).

    • Cartridge C: 10 ng Agonist + 100 ng Inhibitor (Competition).

  • Measurement: Expose the antenna to a 0.5-second pulse of purified air passed through each cartridge. Enforce a strict 60-second inter-stimulus interval to prevent receptor adaptation.

  • Data Analysis: Record the maximum depolarization amplitude. A statistically significant reduction in amplitude for Cartridge C compared to Cartridge A confirms that the 13-carbon derivative is actively competing for and blocking the OR binding sites.

References

  • Jaydev Chemical Industries. "11-Tetradecyn-1-ol Applications." jaydevchemicals.com. [Link]

  • Voerman, S., & Minks, A. K. "Sex Pheromones of Summerfruit Tortrix Moth, Adoxophyes orana: Investigations on Compounds Modifying Their Attractancy." oup.com. [Link]

  • GFS Organics. "Modern Acetylene Chemistry for Research and Applied Technology." thomasnet.com. [Link]

  • Vollhardt, P. "Organic Chemistry: Structure and Function, 6th Edition." epdf.pub. [Link]

  • Journal of the Korean Chemical Society. "Synthesis and Biological Activity Test of the Pheromone of the Asiatic Leafroller Moth." koreascience.kr. [Link]

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Comparative

Validation of GC-MS quantification methods for 11-tridecyn-1-ol in complex mixtures

An In-Depth Guide to the Validation of GC-MS Quantification Methods for 11-tridecyn-1-ol in Complex Mixtures The accurate quantification of specific molecules within complex biological, environmental, or pharmaceutical m...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Validation of GC-MS Quantification Methods for 11-tridecyn-1-ol in Complex Mixtures

The accurate quantification of specific molecules within complex biological, environmental, or pharmaceutical matrices is a cornerstone of modern scientific research. 11-tridecyn-1-ol, a long-chain alkynol, presents a unique analytical challenge due to its chemical properties and the intricate nature of the samples in which it is often found. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful technique for this task, offering high resolution and sensitivity. However, the data generated is only as reliable as the method used to obtain it.

This guide provides a comprehensive comparison of GC-MS quantification strategies for 11-tridecyn-1-ol. Moving beyond a simple recitation of steps, we will explore the causality behind experimental choices, grounding our protocols in the authoritative guidelines of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5] Our objective is to equip researchers, scientists, and drug development professionals with the expertise to select, develop, and rigorously validate a quantification method that is not just suitable, but optimal for their intended purpose.

The Analytical Challenge: Why 11-tridecyn-1-ol Requires a Specialized Approach

Quantifying a long-chain alcohol like 11-tridecyn-1-ol by GC-MS is not a trivial pursuit. The primary obstacles include:

  • Low Volatility: The polar hydroxyl (-OH) group and long carbon chain result in a high boiling point and poor volatility, which is antithetical to gas chromatography.

  • Thermal Instability: At the high temperatures required for volatilization, the molecule may degrade, leading to inaccurate measurements.

  • Matrix Effects: Complex sample matrices (e.g., plasma, tissue homogenates, environmental extracts) contain a multitude of endogenous components that can interfere with the analyte's ionization in the MS source, causing either suppression or enhancement of the signal.

To overcome these challenges, a critical sample preparation step—derivatization—is mandatory. By chemically modifying the polar hydroxyl group, we can significantly improve the analyte's chromatographic behavior.

Protocol 1: Silylation of 11-tridecyn-1-ol

The most common and effective derivatization strategy for alcohols is silylation, which replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[6][7][8] This process forms a TMS-ether, which is substantially more volatile and thermally stable than the parent alcohol.

Materials:

  • Dried sample extract or standard containing 11-tridecyn-1-ol.

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Anhydrous Pyridine or other suitable solvent (e.g., Acetonitrile).

  • Micro-reaction vials with PTFE-lined caps.

  • Heating block.

Step-by-Step Procedure:

  • Ensure the sample extract is completely dry, as silylation reagents are highly sensitive to water. This can be achieved by evaporation under a gentle stream of nitrogen.

  • Add 50 µL of anhydrous pyridine to the dried sample in a micro-reaction vial to dissolve the analytes.

  • Add 100 µL of BSTFA + 1% TMCS to the vial. The TMCS acts as a catalyst, accelerating the reaction.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 45 minutes in a heating block.[7][8]

  • Cool the vial to room temperature. The sample is now ready for GC-MS analysis without further work-up.

Comparison of GC-MS Quantification Methodologies

The choice of quantification strategy is critical and depends heavily on the complexity of the sample matrix and the availability of appropriate standards. We will compare three primary methods: External Standard, Internal Standard, and Standard Addition.

Method A: External Standard Quantification

This is the most straightforward quantification technique.[9] It involves creating a calibration curve from a series of standards of known concentrations prepared in a clean solvent. The instrument response for the unknown sample is then plotted against this curve to determine its concentration.

  • Principle: Assumes a linear relationship between concentration and instrument response.

  • Causality: This method is chosen for its simplicity and high throughput when analyzing relatively clean samples where matrix effects are negligible.

  • Major Limitation: It does not account for variations in injection volume, sample preparation losses, or matrix-induced signal suppression or enhancement. Therefore, its use in complex mixtures can lead to significant inaccuracies.

Method B: Internal Standard (IS) Quantification

To compensate for the limitations of the external standard method, an internal standard is often employed.[10] An IS is a compound with similar chemical and physical properties to the analyte, which is added at a constant, known concentration to all samples, standards, and blanks.

  • Principle: Quantification is based on the ratio of the analyte's response to the IS response.

  • Causality: Because the IS and analyte behave similarly during sample preparation and GC-MS analysis, any losses or variations will affect both compounds proportionally.[11][12] This ratioing corrects for variability, leading to much higher precision and accuracy. For 11-tridecyn-1-ol, a suitable IS could be a deuterated analog (11-tridecyn-1-ol-d4) or another long-chain alcohol not present in the sample, such as dodecan-1-ol.

  • Advantage: This is the most widely used and recommended method for quantitative analysis in complex matrices when a suitable IS is available.

Method C: Standard Addition

The standard addition method is a powerful tool for overcoming complex matrix effects when a suitable blank matrix is unavailable for creating matrix-matched standards.[13][14]

  • Principle: Known amounts of the analyte are "spiked" directly into aliquots of the unknown sample.[15] A calibration curve is generated by plotting the instrument response against the concentration of the added standard. The unknown initial concentration is determined by extrapolating the linear regression line to the x-intercept.[15]

  • Causality: Since the standards are analyzed in the presence of the exact same matrix components as the analyte, any matrix effects are inherently accounted for in the calibration.[14]

  • Advantage: It is considered the most accurate method for samples with severe and unknown matrix effects.[14][15] Its primary disadvantage is that it is labor-intensive, requiring a separate calibration curve for each unique sample.

A Framework for Method Validation: Core Parameters

Regardless of the quantification strategy chosen, the analytical method must be validated to demonstrate its suitability for the intended purpose, as mandated by ICH Q2(R1) guidelines.[1][2][3][4]

Specificity and Selectivity

Specificity is the ability to unequivocally assess the analyte in the presence of other components that may be present, such as impurities, degradation products, or matrix components.[16] In GC-MS, selectivity is achieved through a combination of chromatographic separation (retention time) and the mass spectrometer's ability to detect specific mass-to-charge (m/z) ratios.[17]

Experimental Protocol:

  • Analyze a blank matrix sample (containing no analyte or IS) to identify any interfering peaks at the retention time of 11-tridecyn-1-ol.

  • Analyze a sample spiked with only 11-tridecyn-1-ol and a separate sample with only the internal standard to confirm their retention times and mass spectra.

  • Analyze a "zero sample" (blank matrix spiked with the IS) to ensure no analyte is present.

  • Analyze a Lower Limit of Quantification (LLOQ) sample (blank matrix spiked with analyte and IS at the lowest quantifiable concentration) to demonstrate that the analyte can be detected and differentiated from background noise.

Specificity_Workflow cluster_samples Sample Analysis cluster_evaluation Evaluation Criteria Blank 1. Analyze Blank Matrix Eval1 No interfering peaks at analyte/IS retention times Blank->Eval1 Analyte_Only 2. Analyze Analyte-Spiked Sample Eval2 Confirm RT and Mass Spectra Analyte_Only->Eval2 IS_Only 3. Analyze IS-Spiked Sample IS_Only->Eval2 LLOQ 4. Analyze LLOQ Sample Eval3 Analyte peak distinguishable from noise at LLOQ LLOQ->Eval3 Result Specificity Confirmed Eval1->Result Eval2->Result Eval3->Result

Caption: Workflow for confirming method specificity.

Linearity and Range

Linearity demonstrates that the analytical response is directly proportional to the concentration of the analyte over a specific range.[18][19] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable accuracy, precision, and linearity.[19]

Experimental Protocol:

  • Prepare a series of at least 5-6 calibration standards by spiking a blank matrix with known concentrations of 11-tridecyn-1-ol, spanning the expected concentration range of the unknown samples. A constant amount of IS is added to each.

  • Analyze the calibration standards.

  • For Internal Standard methods, plot the peak area ratio (Analyte Area / IS Area) against the analyte concentration. For External Standard methods, plot the analyte peak area against concentration.

  • Perform a linear regression analysis. The acceptance criterion is typically a coefficient of determination (r²) ≥ 0.99.[20][21]

Linearity_Workflow Prep Prepare Calibration Standards (≥5 levels) in Matrix Analyze Analyze Standards by GC-MS Prep->Analyze Plot Plot Response vs. Concentration Analyze->Plot Regress Perform Linear Regression Analysis Plot->Regress Result Evaluate r² (≥0.99) Regress->Result

Caption: Workflow for establishing linearity and range.

Accuracy and Precision

Accuracy expresses the closeness of the measured value to the true value, while precision measures the closeness of agreement between repeated measurements of the same sample.[16][18][22] They are the most critical parameters for demonstrating a method's reliability.

  • Accuracy is determined by replicate analysis of samples containing known amounts of the analyte (Quality Control or QC samples). It is expressed as the percent recovery.[23]

  • Precision is evaluated at two levels:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval.[19]

    • Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations (different days, different analysts, different equipment).[19] Precision is expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV).

Experimental Protocol:

  • Prepare QC samples in the blank matrix at a minimum of three concentration levels: Low, Medium, and High (e.g., 3x LLOQ, 50% of range, and 85% of range).

  • For Repeatability: Analyze at least five replicates of each QC level in a single analytical run.

  • For Intermediate Precision: Repeat the analysis on at least two different days, preferably with a different analyst or on a different instrument.

  • Calculate the %Recovery for accuracy and the %RSD for precision at each level. Acceptance criteria are typically ±15% for accuracy (±20% at LLOQ) and ≤15% for precision (≤20% at LLOQ).[24]

Accuracy_Precision_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation Prep_QC Prepare QC Samples (Low, Mid, High) Run1 Run 1: Analyze 5 replicates of each QC level Prep_QC->Run1 Run2 Run 2 (Different Day/Analyst): Analyze 5 replicates of each QC level Prep_QC->Run2 Calc_Repeat Calculate %RSD (Run 1) -> Repeatability Run1->Calc_Repeat Calc_Inter Calculate %RSD (Runs 1 & 2) -> Intermediate Precision Run1->Calc_Inter Calc_Acc Calculate %Recovery (All Runs) -> Accuracy Run1->Calc_Acc Run2->Calc_Inter Run2->Calc_Acc Result Compare to Acceptance Criteria (e.g., ±15%, ≤15% RSD) Calc_Repeat->Result Calc_Inter->Result Calc_Acc->Result

Caption: Workflow for accuracy and precision validation.

Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[2][25][26]

  • LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2][25] The LOQ is typically the lowest point on the calibration curve.

Experimental Protocol:

  • Estimate the LOD and LOQ, often based on the signal-to-noise ratio (S/N). A common approach is to define LOD as the concentration giving an S/N of 3:1 and LOQ as the concentration giving an S/N of 10:1.

  • Prepare samples at these estimated concentrations.

  • The LOQ must be experimentally verified by demonstrating that its accuracy and precision meet the acceptance criteria (typically ±20% and ≤20% RSD, respectively).[24]

Robustness

Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[27][28]

Experimental Protocol:

  • Identify critical GC-MS parameters that may vary slightly during routine use. Examples include:

    • GC oven temperature ramp rate (e.g., ±2%)

    • Injector temperature (e.g., ±5°C)

    • Carrier gas flow rate (e.g., ±5%)

  • Prepare a set of Mid QC samples.

  • Analyze the samples while systematically varying one parameter at a time.

  • Calculate the %RSD of the results obtained under the varied conditions compared to the nominal conditions. The method is considered robust if the results remain within acceptable precision limits.[29]

Comparative Performance Summary

The following table summarizes the expected performance characteristics of the three quantification methods when applied to the analysis of 11-tridecyn-1-ol in a complex matrix.

Validation Parameter Method A: External Standard Method B: Internal Standard Method C: Standard Addition Rationale for Performance
Specificity HighHighHighPrimarily a function of GC separation and MS detection, independent of quantification method.
Linearity (r²) >0.99 (in solvent)>0.99>0.99All methods can achieve excellent linearity; the key is the matrix used for standards.
Accuracy (% Recovery) Poor to Moderate (50-150%)Excellent (85-115%)Excellent (85-115%)External standard is highly susceptible to matrix effects; IS and Standard Addition effectively compensate for them.[10][15]
Precision (%RSD) Moderate (>15%)Excellent (<15%)Excellent (<15%)IS and Standard Addition correct for variability in sample prep and injection volume.
LOQ HigherLowerLowerBy mitigating matrix suppression and noise, IS and Standard Addition methods often yield better sensitivity.
Robustness PoorGoodGoodMethods that control for variability (IS, Standard Addition) are inherently more robust against minor procedural changes.
Throughput/Labor High / LowHigh / ModerateLow / HighStandard Addition requires a full calibration for every sample, making it very time-consuming.

Conclusion and Expert Recommendations

The validation of a GC-MS method for quantifying 11-tridecyn-1-ol in complex mixtures is a rigorous but essential process for ensuring data integrity. While an external standard approach may be simple, it is ill-suited for this application due to its vulnerability to matrix effects.

Primary Recommendation: For routine, high-throughput analysis, the Internal Standard (Method B) is the superior choice. It provides an excellent balance of accuracy, precision, and efficiency, provided a suitable, non-endogenous internal standard is available. It is the gold standard for quantitative bioanalysis and pharmaceutical quality control.

Secondary Recommendation: When analyzing samples from a highly complex or unknown matrix where a blank matrix is unavailable and matrix effects are severe, the Standard Addition (Method C) method is the most defensible approach.[14][15] While labor-intensive, it provides the highest degree of confidence in the accuracy of the final result by perfectly matching the standard to the sample environment.

Ultimately, the choice of method must be justified by a comprehensive validation that demonstrates the procedure is fit for its intended purpose. By following the principles and protocols outlined in this guide, researchers can develop and validate robust GC-MS methods that yield reliable, accurate, and defensible quantitative data.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]

  • Shun-ichi, F., & Tohru, K. (2007). Determination of Detection Limits and Quantitation Limits for Compounds in a Database of GC/MS by FUMI Theory. Journal of Health Science. [Link]

  • Armbruster, D. A., Tillman, M. D., & Hubbs, L. M. (1994). Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs. Clinical Chemistry. [Link]

  • Walsh Medical Media. (2025). Ensuring Accuracy and Reliability through Validation and Standardization of Analytical Methods. [Link]

  • Vial, J., & Jardy, A. (2014). Limit of Detection and Limit of Quantification Determination in Gas Chromatography. IntechOpen. [Link]

  • ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. [Link]

  • Pharmapproach. (2026). Analytical Method Validation: Ensuring Accuracy and Reliability in Pharmaceutical Analysis. [Link]

  • Scribd. (n.d.). The Robustness and Ruggedness Tests For The GC-MS. [Link]

  • Korban, A., et al. (2020). The perspectives of ethanol usage as an internal standard for the quantification of volatile compounds in alcoholic products by GC-MS. Journal of Mass Spectrometry. [Link]

  • SCION Instruments. (2024). Accuracy and Precision - What's The Difference?. [Link]

  • Slideshare. (n.d.). Accuracy and precision presentation. [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Craig, A. P., et al. (2018). Development of a Gas Chromatography-Mass Spectrometry Method for the Quantification of Glucaric Acid Derivatives in Beverage Substrates. Beverages. [Link]

  • Shimadzu. (n.d.). Analysis results of GC. [Link]

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  • WelchLab. (2024). Understanding the Standard Addition Method in Quantitative Analysis. [Link]

  • LabRulez GCMS. (n.d.). Improving GC-MS Method Robustness and Cycle Times Using Capillary Flow Technology and Backflushing. [Link]

  • McDowall, R. D. (1998). IS YOUR METHOD SPECIFIC OR JUST SELECTIVE?. McDowall Consulting. [Link]

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  • International Journal of Trends in Emerging Research and Development. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. [Link]

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  • ResearchGate. (2019). (PDF) The Perspectives of Ethanol Usage as an Internal Standard for the Quantification of Volatile Compounds in Alcoholic Products by GC-MS. [Link]

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  • Wang, G., & Ruan, J. (2005). Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient. Journal of Pharmaceutical and Biomedical Analysis. [Link]

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Validation

A Senior Application Scientist's Guide to Terminal Alkynes in Bioconjugation: A Comparative Analysis of 11-Tridecyn-1-ol

In the landscape of modern bioconjugation, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers unparalleled efficiency and specificity for linking molecules.[1][2] At th...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern bioconjugation, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers unparalleled efficiency and specificity for linking molecules.[1][2] At the heart of this reaction lies the terminal alkyne, a small, stable, and bioorthogonal handle that can be readily installed into biomolecules.[3][4] However, not all alkynes are created equal. The choice of the alkyne handle can profoundly influence reaction kinetics, solubility, and the physicochemical properties of the final conjugate.

This guide provides a comparative analysis of 11-tridecyn-1-ol, a long-chain aliphatic alkyne, against other commonly used terminal alkynes. We will delve into the structural nuances that dictate their performance in bioconjugation workflows, supported by experimental data and field-proven protocols, to empower researchers in making strategic decisions for their specific applications.

The Alkyne Handle: More Than Just a Reactive Group

The ideal terminal alkyne for bioconjugation is a balance of several key characteristics:

  • Reactivity: The alkyne must react efficiently under biocompatible conditions (aqueous environment, neutral pH, room temperature).

  • Stability: It must remain inert to other functional groups present in biological systems.

  • Steric Accessibility: The triple bond should be readily accessible to the copper catalyst and the azide-bearing molecule.

  • Physicochemical Impact: The alkyne's structure, particularly its hydrophobicity and size, should not adversely affect the parent biomolecule's structure, function, or solubility.

Comparative Analysis of Common Terminal Alkynes

The selection of a terminal alkyne involves a trade-off between these properties. Long-chain aliphatic alkynes like 11-tridecyn-1-ol introduce a unique set of characteristics compared to smaller or electronically distinct counterparts.

11-Tridecyn-1-ol: This molecule is defined by its long C11 alkyl chain, which imparts significant hydrophobicity, and a terminal hydroxyl group that provides a potential site for further functionalization.

  • Advantages: The lipophilic chain can be advantageous for applications involving cell membranes or hydrophobic proteins, potentially increasing the effective concentration of the alkyne within these environments.[3] It is also a useful tool for studying lipid metabolism and distribution.[5]

  • Considerations: Its low aqueous solubility can present challenges in bioconjugation reactions, often necessitating the use of co-solvents which may not be ideal for all biomolecules. The increased hydrophobicity of the final conjugate is also a critical factor to consider.[6]

Other Terminal Alkynes:

  • Propargyl Derivatives (e.g., Propargyl Alcohol, Propargyl Glycine): These are small, hydrophilic, and represent an excellent baseline for CuAAC reactions due to their ease of installation and minimal steric hindrance.[7]

  • Shorter-Chain Aliphatic Alkynes (e.g., 1-Octyne): These offer a balance between the minimal footprint of propargyl groups and the significant hydrophobicity of longer-chain alkynes.

  • Aromatic Alkynes (e.g., Phenylacetylene): The electronic properties of the aromatic ring can influence reactivity. Generally, their reactivity in CuAAC is comparable to unactivated aliphatic alkynes.[8]

  • Propiolamides: These are considered "electronically activated" alkynes and can exhibit slightly higher reactivity in CuAAC, which is beneficial when working with very low reactant concentrations.[7]

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key properties of 11-tridecyn-1-ol and other representative terminal alkynes.

AlkyneStructureMolecular Weight ( g/mol )Key FeaturesBioconjugation Considerations
11-Tridecyn-1-ol HC≡C-(CH₂)₁₀-CH₂OH196.33Long alkyl chain, terminal -OHHigh hydrophobicity; may require co-solvents; useful for lipidic environments.
Propargyl Alcohol HC≡C-CH₂OH56.06Small, hydrophilicExcellent aqueous solubility; minimal steric hindrance; widely used baseline.[9]
1-Octyne HC≡C-(CH₂)₅-CH₃110.20Medium-length alkyl chainModerate hydrophobicity; balances solubility and lipophilicity.
Phenylacetylene HC≡C-C₆H₅102.13Aromatic, rigidIncreased rigidity; reactivity comparable to aliphatic alkynes in CuAAC.[8]
N-Propylpropiolamide HC≡C-C(O)NH-CH₂CH₂CH₃125.17Electron-deficient alkyneSlightly enhanced reactivity in CuAAC; potential for Michael addition side reactions.[7]

Scientist's Note: While direct kinetic comparisons can be complex and system-dependent, studies have shown only modest differences in reactivity between various unactivated terminal alkynes under typical bioconjugation conditions.[7] Therefore, the choice often hinges more on solubility, steric factors, and the desired properties of the final conjugate rather than on minor differences in reaction speed.

Experimental Workflow and Protocol

A successful bioconjugation experiment relies on a robust and well-understood protocol. The following diagrams and procedures illustrate a typical workflow and the rationale behind each step.

G cluster_0 Preparation cluster_1 CuAAC Reaction cluster_2 Downstream Processing A Biomolecule with Alkyne Handle (e.g., 11-Tridecyn-1-ol) C Combine Reactants in Biocompatible Buffer A->C B Azide-Modified Cargo Molecule (e.g., Fluorophore, Drug) B->C D Add Cu(II) Source, Ligand (THPTA), & Reducing Agent C->D Initiate Reaction E Purification (e.g., SEC, Dialysis) D->E Incubate F Characterization (e.g., MS, SDS-PAGE) E->F G Final Bioconjugate F->G

Caption: A standard workflow for bioconjugation using the CuAAC reaction.

Understanding the mechanism is key to troubleshooting and optimization. The ligand, typically THPTA for protein labeling, plays a crucial role in stabilizing the catalytic Cu(I) oxidation state and accelerating the reaction.[1]

CuAAC_Cycle Cu_II Cu(II)SO₄ Cu_I Cu(I)-Ligand (Active Catalyst) Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Copper_Acetylide Copper Acetylide Intermediate Cu_I->Copper_Acetylide Coordination Alkyne R₁-C≡CH (Terminal Alkyne) Alkyne->Copper_Acetylide Triazole_Product 1,4-Disubstituted Triazole Product Copper_Acetylide->Triazole_Product Cycloaddition Azide R₂-N₃ (Azide) Azide->Triazole_Product Triazole_Product->Cu_I Releases Catalyst

Caption: Simplified catalytic cycle for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This protocol is a self-validating system designed for labeling a protein that has been modified to contain a terminal alkyne handle.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

  • Azide-functionalized cargo (e.g., 10 mM stock in DMSO).

  • Copper(II) Sulfate (CuSO₄) solution (e.g., 100 mM in water).

  • THPTA ligand solution (e.g., 200 mM in water).

  • Sodium Ascorbate solution (e.g., 100 mM in water, must be freshly prepared ).

  • Aminoguanidine solution (optional, e.g., 100 mM in water).

Procedure:

  • Prepare the Reaction Mixture:

    • In a microcentrifuge tube, dilute the alkyne-modified protein to a final concentration of 25-50 µM in buffer.

    • Scientist's Note: If using a hydrophobic alkyne like 11-tridecyn-1-ol, a co-solvent such as DMSO or t-butanol (up to 20% v/v) may be required to maintain solubility. Always perform a solvent tolerance test on your protein first.

    • Add the azide-functionalized cargo from its stock solution to achieve a final concentration of 2-5 molar equivalents relative to the protein. Mix gently.

  • Prepare the Catalyst Premix:

    • In a separate tube, mix the CuSO₄ and THPTA ligand solutions in a 1:2 molar ratio.[10] Let this stand for 2-3 minutes.

    • Scientist's Note: Premixing the copper and ligand is critical. The THPTA ligand stabilizes the Cu(I) ion, preventing protein damage from reactive oxygen species and increasing reaction efficiency.[1]

  • Initiate the Reaction:

    • Add the Cu(I)/THPTA premix to the protein/azide mixture. The final copper concentration should be between 50-250 µM.[11]

    • (Optional) Add aminoguanidine to a final concentration of 2.5-5 mM. This can prevent side reactions with aldehydes that may form from ascorbate degradation.[1][11]

    • Add the freshly prepared sodium ascorbate solution to initiate the reaction. The final concentration should be 5-10 times that of the copper.[10]

    • Scientist's Note: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) state.[2] It must be prepared fresh as it is prone to oxidation.

  • Incubation:

    • Mix the final reaction solution gently by inversion. Do not vortex, as this can denature the protein.

    • Incubate at room temperature for 1-4 hours, protected from light. Reaction progress can be monitored by techniques like SDS-PAGE (observing a band shift) or mass spectrometry.

  • Purification:

    • Remove unreacted small molecules and the copper catalyst using size-exclusion chromatography (SEC), dialysis, or spin filtration.

    • Scientist's Note: Thorough removal of copper is essential, especially for cellular applications, due to its potential cytotoxicity.[12][13]

Conclusion

The selection of a terminal alkyne for bioconjugation is a critical design choice that extends beyond simple reactivity. While most unactivated terminal alkynes exhibit comparable and robust performance in CuAAC reactions, their physical properties diverge significantly. 11-tridecyn-1-ol, with its pronounced hydrophobicity, is not a universal handle but rather a specialized tool. It is optimally employed in systems where this lipophilicity can be leveraged, such as in the study of lipid-protein interactions, membrane-associated proteins, or in the development of antibody-drug conjugates where the overall hydrophobicity of the payload is a key parameter.[14] For general-purpose labeling in aqueous systems, smaller, more hydrophilic alkynes like propargyl derivatives often provide a more straightforward path to successful conjugation. Ultimately, a deep understanding of how the alkyne's structure will influence the entire workflow—from reaction setup to the properties of the final product—is paramount for success.

References

  • Creative Biolabs. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Available at: [Link]

  • McKay, C. S., & Finn, M. G. (2014). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Available at: [Link]

  • Jena Bioscience. Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Available at: [Link]

  • Lee, H., et al. (2025). Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization. MDPI. Available at: [Link]

  • Debets, M. F., et al. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. Angewandte Chemie International Edition. Available at: [Link]

  • Glassman, C. R., & Mehl, R. A. (2015). Utilization of alkyne bioconjugations to modulate protein function. RSC Advances. Available at: [Link]

  • van der Vlist, J., et al. (2011). Bioconjugation with Strained Alkenes and Alkynes. Accounts of Chemical Research. Available at: [Link]

  • Song, Z., et al. (2022). DNA Compatible Oxidization and Amidation of Terminal Alkynes. Bioconjugate Chemistry. Available at: [Link]

  • Glassman, C. R., & Mehl, R. A. (2016). Expanding the scope of alkyne-mediated bioconjugations utilizing unnatural amino acids. Organic & Biomolecular Chemistry. Available at: [Link]

  • van der Vlist, J., et al. (2011). Bioconjugation with Strained Alkenes and Alkynes. Radboud Repository. Available at: [Link]

  • Nishioka, T., et al. (2020). Selective strain-promoted azide–alkyne cycloadditions through transient protection of bicyclo[6.1.0]nonynes with silver or gold. Chemical Communications. Available at: [Link]

  • Glassman, C. R., & Mehl, R. A. (2016). Utilization of Alkyne Bioconjugations to Modulate Protein Function. ResearchGate. Available at: [Link]

  • Synple Chem. (2024). Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. Available at: [Link]

  • Various Authors. (2013). What is the best procedure for click reaction between alkyl azide and terminal alkyne group?. ResearchGate. Available at: [Link]

  • Chen, Y., et al. (2025). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. MDPI. Available at: [Link]

  • Johnson, J. A. (2012). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. KU ScholarWorks. Available at: [Link]

  • Wang, Y. S., et al. (2012). A Genetically Encoded Alkyne Directs Palladium-Mediated Protein Labeling on Live Mammalian Cell Surface. ACS Chemical Biology. Available at: [Link]

  • Zhao, Z., et al. (2015). Conjugated polymers developed from alkynes. National Science Review. Available at: [Link]

  • Hunter, A. K. (2014). Bioconjugation Reaction Engineering and Kinetics Simulation Using Tenua. BioProcess International. Available at: [Link]

  • Johnson, J. A., et al. (2017). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide–Alkyne Cycloaddition. Bioconjugate Chemistry. Available at: [Link]

  • Thiele, C., et al. (2022). Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. Frontiers in Cell and Developmental Biology. Available at: [Link]

  • Kislukhin, A. A., et al. (2013). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. Bioconjugate Chemistry. Available at: [Link]

  • van der Heden van Noort, G. J., et al. (2022). Comparative analysis of alkyne- and desthiobiotinylated photoaffinity probes for chemotranscriptomic profiling. RSC Chemical Biology. Available at: [Link]

  • Ting, C. P., & Chang, M. C. Y. (2019). Installing Terminal-Alkyne Reactivity into Proteins in Engineered Bacteria. Biochemistry. Available at: [Link]

  • Zhang, X., et al. (2024). One-Pot Synthesis of Terminal Alkynes from Alkenes. JACS Au. Available at: [Link]

  • Zhang, T., et al. (2025). Recent Advances in Terminal Alkyne‐Involved Alkynylation and Alkynylation‐Triggered Tandem Reactions. Advanced Synthesis & Catalysis. Available at: [Link]

  • Offei, S. D., et al. (2023). Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. MDPI. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5363219, 11-Tridecen-1-ol. Available at: [Link]

  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Available at: [Link]

  • Bîrsan, C. I., et al. (2022). Synthesis of (Z/E)-11-tetradecen-1-ol, a component of Ostrinia nubilalis sex pheromone. MDPI. Available at: [Link]

  • El-Sagheer, A. H., et al. (2020). A thiol–ene mediated approach for peptide bioconjugation using 'green' solvents under continuous flow. Organic & Biomolecular Chemistry. Available at: [Link]

  • Martins, F., et al. (2020). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. MDPI. Available at: [Link]

  • Various Authors. (2019). The Reactions of Bioconjugation. ResearchGate. Available at: [Link]

  • De la Torre, D., et al. (2021). An efficient system for bioconjugation based on a widely applicable engineered O-glycosylation tag. Nature Communications. Available at: [Link]

  • The Good Scents Company. (E)-2-tridecen-1-ol. Available at: [Link]

Sources

Comparative

Isotopic Labeling Validation Methods for 11-Tridecyn-1-ol Metabolic Tracking: A Comparative Guide

Target Audience: Lipidomics Researchers, Analytical Chemists, and Drug Development Professionals Introduction to 11-Tridecyn-1-ol as a Bioorthogonal Probe 11-Tridecyn-1-ol is a 13-carbon fatty alcohol analog featuring a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Lipidomics Researchers, Analytical Chemists, and Drug Development Professionals

Introduction to 11-Tridecyn-1-ol as a Bioorthogonal Probe

11-Tridecyn-1-ol is a 13-carbon fatty alcohol analog featuring a terminal alkyne moiety. In lipidomics and metabolic tracking, it serves as a highly effective bioorthogonal probe for monitoring the biosynthesis of ether lipids, wax esters, and sphingolipid precursors. Because the terminal alkyne is biologically inert but chemically reactive via Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, researchers can append mass spectrometry (MS) or fluorescent reporter tags post-extraction.

However, substituting a natural fatty alcohol with an alkyne-tagged analog introduces a critical analytical mandate: validation . To ensure that 11-tridecyn-1-ol accurately reflects endogenous lipid dynamics and to quantify its metabolites precisely, its metabolic tracking must be rigorously validated using isotopic labeling. This guide objectively compares three leading isotopic validation strategies, detailing their mechanistic causality, performance metrics, and self-validating experimental protocols.

Part 1: Mechanistic Rationale & Pathway Dynamics

When 11-tridecyn-1-ol is introduced to living cells, it is taken up and enzymatically processed (e.g., oxidized to fatty acids or incorporated into complex glycerolipids). The fundamental analytical challenge is that neutral lipids ionize poorly in mass spectrometry.

Causality of the Click-Reporter: By reacting the alkyne-tagged metabolites with an azide reporter molecule containing a permanent positive charge (e.g., quaternary ammonium azides), ionization efficiency is drastically enhanced, pushing the limit of detection (LOD) down to the femtomole range . Incorporating stable isotopes into these azide reporters—or into the 11-tridecyn-1-ol probe itself—creates a self-validating system that eliminates matrix effects and corrects for extraction losses.

Pathway A 11-Tridecyn-1-ol (Terminal Alkyne Probe) B Cellular Uptake & Enzymatic Metabolism A->B In vivo / In vitro C Alkyne-Tagged Metabolites (e.g., Ether Lipids) B->C Lipid Biosynthesis D CuAAC Click Reaction with Azide Reporter C->D Cell Lysis & Extraction E LC-HRMS Detection (Enhanced Ionization) D->E Mass Shift & Charge Addition

Metabolic tracking workflow of 11-tridecyn-1-ol from cellular uptake to LC-HRMS detection.

Part 2: Comparative Analysis of Isotopic Validation Methods

To validate the metabolic tracking of 11-tridecyn-1-ol, researchers typically choose between three distinct isotopic methodologies. Each serves a specific analytical purpose, ranging from high-throughput relative quantification to orthogonal kinetic validation.

Method 1: Isotope-Coded Azide Reporters (Multiplexed Click-LC-MS)
  • Mechanism: This method utilizes a suite of isotopically labeled azide tags (e.g., C175-7x, which contains up to 7 heavy isotopes). Different biological samples are reacted with different isotopologue tags, then pooled for a single LC-MS run .

  • Causality for Validation: Pooling samples after the click reaction but before LC-MS injection ensures that all samples experience identical ionization suppression and extraction losses. The mass shift provided by the heavy isotopes allows the MS to distinguish between samples, validating relative metabolic flux with near-zero run-to-run variance.

Method 2: Stable Isotope Dilution Mass Spectrometry (IDMS)
  • Mechanism: A custom-synthesized deuterated analog (e.g., 11-tridecyn-1-ol-d4) is spiked into the cell lysate as an internal standard prior to lipid extraction and the CuAAC reaction.

  • Causality for Validation: Because the deuterated standard shares the exact physicochemical properties of the analyte, it undergoes identical extraction recovery and click-reaction kinetics. This creates a self-validating system for absolute quantification, automatically correcting for any incomplete CuAAC conversion or matrix suppression .

Method 3: Radioisotope Co-Tracing (14C/3H)
  • Mechanism: Cells are co-incubated with 11-tridecyn-1-ol and a traditional radiolabeled natural fatty alcohol (e.g., [1-14C]-tridecanol). Metabolites are separated by Thin Layer Chromatography (TLC) and analyzed via autoradiography.

  • Causality for Validation: This is the gold-standard orthogonal validation. It proves that the bulky terminal alkyne does not sterically hinder enzymatic processing (e.g., by fatty alcohol kinases or acyltransferases) compared to the natural lipid .

Validation Root Isotopic Validation of 11-Tridecyn-1-ol M1 Isotope-Coded Azide Tags (Multiplexed LC-MS) Root->M1 M2 Deuterated Internal Standards (IDMS) Root->M2 M3 Radioisotope Co-Tracing (14C / 3H Analogs) Root->M3 M1_desc Eliminates run-to-run variance via sample pooling M1->M1_desc M2_desc Self-validating absolute quantification & recovery M2->M2_desc M3_desc Orthogonal validation of enzymatic kinetics M3->M3_desc

Logical relationship and primary utilities of the three isotopic validation methods.

Part 3: Quantitative Performance Comparison

The following table summarizes the analytical performance of the three validation methods when applied to 11-tridecyn-1-ol metabolic tracking.

Validation MethodPrimary UtilityLimit of Detection (LOD)Multiplexing CapabilityStructural ResolutionWorkflow Duration
Isotope-Coded Azide Tags Relative quantification & high-throughput screening~0.2 fmolHigh (Up to 7-plex per run)High (Species-level MS/MS)1–2 Days
Deuterated Internal Standards (IDMS) Absolute quantification & recovery validation~0.5 fmolLow (Single sample per run)High (Species-level MS/MS)1–2 Days
Radioisotope Co-Tracing (14C/3H) Orthogonal kinetic validation~10–50 pmolNoneLow (Class-level via TLC)3–5 Days

Part 4: Step-by-Step Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes an internal check to verify causality and prevent false-negative data.

Protocol A: Isotope-Coded Click-LC-MS Workflow (Multiplexing)

Best for comparing 11-tridecyn-1-ol metabolism across multiple drug-treatment conditions.

  • Pulse-Chase Labeling: Incubate target cells with 10 µM 11-tridecyn-1-ol for the desired time course.

  • Lysis & Internal Validation Spike: Lyse cells in PBS. Self-Validation Step: Spike 10 pmol of an unnatural alkyne-lipid (e.g., 17-octadecynoic acid) into every sample. Causality: This standard does not exist in nature; its recovery independently verifies that the CuAAC reaction efficiency was uniform across all samples.

  • CuAAC Reaction: To the lysate, add 1 mM CuSO₄, 1 mM sodium ascorbate, 100 µM TBTA, and 20 µM of the designated Isotope-coded Azide (e.g., C175-light for Control, C175-heavy for Treated).

    • Mechanistic Note: Ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ. TBTA is strictly required to stabilize Cu(I) and prevent oxidative degradation of the terminal alkyne.

  • Isotope Pooling: Combine equal protein-normalized volumes of the 'light' and 'heavy' reacted samples.

    • Causality: Pooling before lipid extraction ensures any subsequent physical losses during phase separation apply equally to both cohorts, self-validating the relative ratio.

  • Extraction & LC-HRMS: Extract lipids using a modified Folch method (Chloroform/Methanol/Water). Analyze the organic phase via positive-ion mode ESI-LC-HRMS.

Protocol B: IDMS Absolute Quantification Workflow

Best for determining the exact molar concentration of 11-tridecyn-1-ol metabolites.

  • Matrix Spike-In: Add exactly 50 pmol of custom-synthesized 11-tridecyn-1-ol-d4 directly to the raw biological sample matrix before any processing.

    • Causality: The d4 standard experiences the exact same matrix suppression and extraction efficiency as the endogenous d0 analyte, creating a perfect internal calibration curve.

  • Extraction & Derivatization: Extract total lipids and react the mixture with a standard, unlabeled azide reporter containing a permanent positive charge.

  • MS/MS Transition Monitoring: During LC-MS/MS, monitor the specific neutral loss (e.g., NL of 73.09 Da, characteristic of the click reporter) for both the d0 and d4 precursor ions.

    • Data Processing: The ratio of the d0/d4 peak areas, multiplied by the known spike amount (50 pmol), yields the absolute endogenous concentration, automatically correcting for matrix effects.

Part 5: References

  • Kuerschner, L., & Thiele, C. (2022). Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. Frontiers in Molecular Biosciences.[Link]

  • LC-MS and High-Throughput Data Processing Solutions for Lipid Metabolic Tracing Using Bioorthogonal Click Chemistry. (2025). Angewandte Chemie International Edition.[Link]

  • Alkyne lipids as tracers of lipid metabolism. (2026). Methods in Enzymology.[Link]

  • Development of oxaalkyne and alkyne fatty acids as novel tracers to study fatty acid beta-oxidation pathways and intermediates. (2021). Journal of Lipid Research.[Link]

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Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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